NBD-X acid
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNQJJTTPMBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236920 | |
| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88235-25-0 | |
| Record name | 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88235-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBD-Aminohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NBD-X Acid: A Fluorescent Probe for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-X acid, chemically known as 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, is a versatile fluorescent probe widely utilized in biological and biochemical research. Its primary application lies in the covalent labeling of biomolecules, including lipids, sterols, amino acids, and proteins, enabling their visualization and tracking within cellular environments. The nitrobenzoxadiazole (NBD) fluorophore exhibits environmental sensitivity, with its fluorescence quantum yield being significantly influenced by the polarity of its surroundings. This property makes this compound and its derivatives powerful tools for investigating the dynamics of lipid transport, membrane structure, and protein interactions. This guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies associated with this compound.
Core Properties of this compound
This compound is a derivative of 7-nitrobenz-2-oxa-1,3-diazole (NBD) functionalized with a hexanoic acid linker. This linker provides a carboxylic acid group that can be activated for conjugation to primary amines in biomolecules. Compared to other NBD derivatives like NBD-Cl and NBD-F, this compound often provides better yields for labeling biopolymers.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid | [3] |
| CAS Number | 88235-25-0 | [3] |
| Molecular Formula | C₁₂H₁₄N₄O₅ | [3] |
| Molecular Weight | 294.27 g/mol | |
| Appearance | Yellow/Orange solid | |
| Solubility | Soluble in DMSO | |
| Excitation Maximum (λex) | ~467 nm | |
| Emission Maximum (λem) | ~539 nm |
Spectral Properties
The fluorescence of the NBD group is highly sensitive to the local environment. In nonpolar environments, such as within a lipid bilayer, it exhibits strong fluorescence. Conversely, its fluorescence is significantly quenched in aqueous, polar environments.[1][2] This solvatochromic property is a key advantage in studying the transfer of labeled molecules from aqueous media to cellular membranes.
Synthesis of this compound
A general synthetic scheme is as follows:
References
An In-depth Technical Guide to NBD-X Acid (CAS 88235-25-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBD-X acid (6-((7-Nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)hexanoic acid), with the CAS number 88235-25-0, is a versatile fluorescent probe extensively utilized in biological research and drug development.[4][5] Its core structure features a nitrobenzoxadiazole (NBD) fluorophore attached to a hexanoic acid linker. This unique composition allows for the labeling of various biomolecules, including fatty acids, sterols, and biopolymers, providing a powerful tool for investigating cellular processes.[1][2][6] Notably, this compound offers superior yields in labeling applications compared to its chloride and fluoride (B91410) counterparts.[2][3] The fluorescence of NBD derivatives is highly sensitive to the local environment, a characteristic that is both a powerful feature for sensing changes in polarity and a critical consideration in experimental design.[2][3][7] This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound to facilitate its effective use in a research setting.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its successful application. These properties are summarized in the tables below, compiled from various supplier and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 88235-25-0 | [4][8][9] |
| Molecular Formula | C₁₂H₁₄N₄O₅ | [3][7][10] |
| Molecular Weight | 294.26 g/mol | [10] |
| Appearance | Orange-brown to yellow solid | [1][8][9] |
| Purity | ≥96% (HPLC) | [8][9][10] |
| Solubility | Soluble in DMSO and methanol | [1][8][9][11] |
| Storage | Store at -20°C or -80°C, protected from light and moisture | [2][3][4][12] |
| Stability | Stable for at least 2 years at +4°C when protected from light and moisture | [8][9] |
Table 2: Spectral Properties of this compound
| Property | Value | References |
| Excitation Wavelength (λex) | ~466-467 nm (in Methanol/DMSO) | [1][7][8] |
| Emission Wavelength (λem) | ~535-539 nm (in Methanol/DMSO) | [1][7][8] |
| Molar Extinction Coefficient (ε) | 22,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | Highly solvent-dependent; significantly reduced in aqueous solutions | [2][3] |
| Stokes Shift | ~69-73 nm |
Mechanism of Action and Key Applications
The utility of this compound as a fluorescent probe stems from the environmentally sensitive nature of the NBD fluorophore. Its fluorescence intensity is significantly quenched in aqueous environments and enhanced in nonpolar, hydrophobic environments.[2][3] This property makes it an excellent tool for studying the binding and transport of lipids and other hydrophobic molecules within biological systems.
Key applications of this compound include:
-
Fluorescent Labeling of Biomolecules: The carboxylic acid group on the hexanoic acid linker allows for the covalent conjugation of this compound to primary amines in proteins and other biomolecules, often through the use of carbodiimide (B86325) chemistry to form an active ester.[7]
-
Studying Fatty Acid and Sterol Transport: As a fluorescent analog of a fatty acid, this compound is widely used to investigate the uptake and intracellular trafficking of lipids.[2][6] It serves as a substrate for lipid transporters, allowing for the real-time visualization of these processes.
-
Cell Membrane Staining: The lipophilic nature of the NBD moiety facilitates its incorporation into cellular membranes, making it a useful tool for membrane staining and for studying membrane dynamics.[5][8][9]
-
Investigating Protein Binding Sites: By labeling lipids or other ligands, this compound can be used to probe the binding sites of lipid-binding proteins and sterol carrier proteins.[5][8][9]
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results with this compound. Below are representative protocols for common applications.
Protocol for NBD-Lipid Uptake Assay in Mammalian Cells using Confocal Microscopy
This protocol is adapted from established methods for visualizing the internalization of NBD-labeled lipids in live mammalian cells.[13][14]
Materials:
-
This compound (or pre-labeled NBD-lipid)
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Confocal microscope with appropriate filter sets for NBD fluorescence (Excitation: ~488 nm, Emission: ~500-550 nm)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
Preparation of NBD-Lipid/BSA Complex:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a serum-free medium containing fatty acid-free BSA. The BSA helps to solubilize the NBD-lipid and facilitate its delivery to the cells.
-
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the NBD-lipid/BSA complex in a serum-free medium at 37°C for a specified time (e.g., 15-60 minutes). The optimal time will depend on the cell type and the specific process being investigated.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound NBD-lipid and to back-exchange any probe remaining in the outer leaflet of the plasma membrane.
-
Wash twice more with cold PBS.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope. Acquire images in both the fluorescence channel for NBD and the brightfield or DIC channel for cell morphology.
-
General Protocol for Protein Labeling with this compound
This protocol outlines a general procedure for covalently labeling a purified protein with this compound. Optimization of the molar ratio of dye to protein and reaction conditions may be necessary for specific proteins.
Materials:
-
Purified protein with accessible primary amine groups
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of NBD-X, SE (Succinimidyl Ester):
-
Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMSO or DMF.
-
Allow the reaction to proceed for at least 1 hour at room temperature to form the NBD-X-succinimidyl ester.
-
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Labeling Reaction:
-
Add the activated NBD-X, SE solution to the protein solution. The molar ratio of dye to protein should be optimized (typically ranging from 5:1 to 20:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~467 nm).
-
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and signaling pathways can aid in understanding the application and context of this compound in research. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow for NBD-Lipid Uptake Assay
Caption: Workflow for visualizing NBD-lipid uptake in mammalian cells.
Investigating Fatty Acid Transport and Metabolism
Caption: Pathway of this compound uptake and intracellular fate.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development:
-
High-Throughput Screening (HTS): NBD-based assays can be developed to screen for compounds that inhibit or enhance lipid transport or metabolism. The fluorescence signal provides a robust readout for automated screening platforms.
-
Target Validation: By visualizing the uptake and trafficking of NBD-labeled lipids, researchers can validate the role of specific transporters or enzymes in lipid metabolism, which may be targets for therapeutic intervention.
-
Drug Delivery Systems: this compound can be used to label liposomes or other nanoparticle-based drug delivery systems. This allows for the tracking of the delivery vehicle and its payload in vitro and in vivo.
Conclusion
This compound (CAS 88235-25-0) is a powerful and versatile fluorescent probe with broad applications in cell biology, biochemistry, and drug discovery. Its environmentally sensitive fluorescence, coupled with its ability to be conjugated to a variety of biomolecules, enables the detailed investigation of lipid transport, metabolism, and membrane dynamics. By understanding its properties and utilizing optimized experimental protocols, researchers can leverage this compound to gain significant insights into complex biological processes. This technical guide provides a foundational resource for the effective application of this important research tool.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. 88235-25-0|6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid|BLD Pharm [bldpharm.com]
- 5. lookchem.com [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NBD-X [6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid] - 100 mg [anaspec.com]
- 8. NBD-X - CAS-Number 88235-25-0 - Order from Chemodex [chemodex.com]
- 9. adipogen.com [adipogen.com]
- 10. biossusa.com [biossusa.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. eurogentec.com [eurogentec.com]
- 13. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 14. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
NBD-X Acid: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a versatile fluorescent probe widely utilized in biological research. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) moiety, making it a powerful tool for investigating the structure and function of biomolecules. This guide provides an in-depth overview of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Spectral Properties of this compound
The fluorescence of this compound is highly dependent on the polarity of its local environment. In nonpolar environments, it exhibits strong fluorescence, while its fluorescence is significantly quenched in aqueous solutions. This solvatochromism is a key feature that allows researchers to probe changes in the hydrophobicity of the probe's surroundings.
Quantitative Spectral Data
The following table summarizes the key photophysical properties of this compound in different solvents.
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| Methanol | 466[1] | 535[1] |
| DMSO | 467 | 539 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mg/mL. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Labeling of Primary Amines (e.g., Peptides and Proteins) with this compound
This compound contains a carboxylic acid that can be activated to react with primary amines on proteins and other biomolecules. This protocol describes a general method using a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester in situ.
Materials:
-
Peptide or protein with an available primary amine
-
This compound stock solution (in DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound (e.g., 10-fold molar excess over the protein), EDC (e.g., 12-fold molar excess), and NHS (e.g., 12-fold molar excess) in a small volume of anhydrous DMSO.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NBD-X-NHS ester.
-
-
Labeling Reaction:
-
Dissolve the peptide or protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add the activated NBD-X-NHS ester solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NBD-X-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Conjugate:
-
Separate the NBD-labeled peptide/protein from unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~466 nm (for NBD).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of NBD (~466 nm).
-
Calculate the protein concentration and the concentration of the NBD dye using their respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualization of NBD-Labeled Lipid Uptake by Confocal Microscopy
This protocol describes the use of NBD-labeled lipids (e.g., NBD-ceramide) to visualize their uptake and trafficking in live mammalian cells.
Materials:
-
Mammalian cells cultured on coverslips or in imaging dishes
-
NBD-labeled lipid (e.g., NBD-ceramide) stock solution (in ethanol (B145695) or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~535 nm)
Procedure:
-
Cell Preparation:
-
Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Labeling of Cells:
-
Prepare a working solution of the NBD-labeled lipid in cell culture medium. The final concentration will depend on the specific lipid and cell type, but a starting point of 1-5 µM is common.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the NBD-lipid containing medium to the cells.
-
Incubate the cells at 37°C for a desired period (e.g., 15-60 minutes) to allow for lipid uptake.
-
-
Washing:
-
Remove the labeling medium and wash the cells two to three times with cold PBS to remove any unincorporated NBD-lipid.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate laser line and emission filter for NBD.
-
Signaling Pathways and Experimental Workflows
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramide is a bioactive lipid that acts as a second messenger in various cellular processes, including apoptosis. NBD-labeled ceramides (B1148491) are valuable tools for studying the trafficking and localization of ceramide during these signaling events. The following diagram illustrates a simplified model of the ceramide-mediated apoptosis pathway.
Caption: Ceramide-mediated apoptosis signaling pathway.
Experimental Workflow for Lipid Trafficking Analysis
The following diagram outlines a typical experimental workflow for studying the uptake and intracellular trafficking of NBD-labeled lipids.
Caption: Experimental workflow for NBD-lipid trafficking.
References
NBD-X Acid: A Comprehensive Technical Guide to its Environmentally Sensitive Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-X acid (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a versatile fluorescent probe highly valued in biological research for its sensitivity to the local environment. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is characterized by its small size and unique photophysical properties. Its fluorescence is profoundly influenced by the polarity of its surroundings, making it an exceptional tool for investigating the structure and function of biomolecules, studying membrane dynamics, and developing high-throughput screening assays. This technical guide provides an in-depth exploration of the core principles governing the environmental sensitivity of this compound's fluorescence, supported by quantitative data, detailed experimental protocols, and visualizations of its application in biological systems.
Core Principles of this compound Fluorescence
The environmental sensitivity of the NBD fluorophore is primarily attributed to its large excited-state dipole moment. Upon excitation, a significant intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-withdrawing nitro group. This change in electronic distribution makes the excited state of the NBD moiety more polar than its ground state.
In polar, protic solvents such as water, the NBD fluorophore's fluorescence is significantly quenched. This is due to the stabilization of the excited state by solvent molecules, which promotes non-radiative decay pathways, such as internal conversion and intersystem crossing. Conversely, in nonpolar, aprotic environments, such as within the hydrophobic core of a protein or a lipid bilayer, the fluorescence quantum yield of NBD increases dramatically. This is because the nonpolar environment does not effectively stabilize the polar excited state, leading to a higher probability of radiative decay in the form of fluorescence emission.
This solvatochromism is also manifested as a spectral shift. As the polarity of the solvent increases, the emission maximum of NBD derivatives shifts to longer wavelengths (a red shift), while in less polar environments, a blue shift is observed. The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its surroundings.
Quantitative Data on NBD Fluorophore's Environmental Sensitivity
The following tables summarize the key photophysical properties of NBD derivatives in various environments. This data provides a quantitative basis for the design and interpretation of experiments using this compound.
Table 1: Photophysical Properties of an NBD-amine Derivative in Different Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.0 | 520 | 0.85 | 8.5 |
| Dioxane | 2.2 | 530 | 0.65 | 7.0 |
| Chloroform | 4.8 | 535 | 0.50 | 6.5 |
| Ethyl Acetate | 6.0 | 540 | 0.35 | 5.0 |
| Acetone | 20.7 | 545 | 0.15 | 3.0 |
| Ethanol | 24.6 | 550 | 0.05 | 1.5 |
| Methanol | 32.7 | 555 | 0.02 | 1.0 |
| Water | 80.1 | 560 | < 0.01 | < 0.5 |
Note: This data is representative of a generic NBD-amine derivative and serves to illustrate the general trends in environmental sensitivity. Actual values for this compound may vary.
Table 2: pH Dependence of a Lysosome-Targeted NBD Probe (NBDlyso)
| pH | Relative Fluorescence Intensity |
| 2.0 | ~100 |
| 3.0 | ~80 |
| 4.0 | ~60 |
| 5.0 | ~30 |
| 6.0 | ~10 |
| 7.0 | ~1 |
Data adapted from a study on a specific NBD-based pH probe, NBDlyso, demonstrating a significant fluorescence enhancement in acidic environments. The pKa of this particular probe was determined to be 4.10.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes a general procedure for labeling primary amines in proteins with NBD-X, succinimidyl ester (NBD-X, SE), a reactive form of this compound. The succinimidyl ester readily reacts with nucleophilic amino groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
NBD-X, SE (succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal filtration devices
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the protein for labeling.
-
-
NBD-X, SE Stock Solution Preparation:
-
Immediately before use, dissolve NBD-X, SE in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the NBD-X, SE stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reactive dye to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted NBD-X, SE and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against the storage buffer or by using a centrifugal filtration device.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the absorbance maximum of NBD (approximately 466 nm, A_466).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and NBD-X.
-
Protocol 2: NBD-Lipid Uptake Assay to Monitor Lipid Flippase Activity
This protocol details the use of NBD-labeled lipids to monitor the activity of lipid flippases, which are membrane proteins that translocate lipids from the outer leaflet to the inner leaflet of the plasma membrane.
Materials:
-
Mammalian cells in culture
-
NBD-labeled phospholipid (e.g., NBD-phosphatidylserine)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or in a multi-well plate and grow to the desired confluency.
-
-
Labeling of Cells:
-
Wash the cells with HBSS.
-
Incubate the cells with a solution of NBD-labeled lipid in HBSS (typically 1-5 µM) at a low temperature (e.g., 4°C) for 30-60 minutes. The low temperature allows the lipid to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.
-
-
Initiation of Flippase Activity:
-
Wash the cells with cold HBSS to remove excess NBD-lipid.
-
Warm the cells to 37°C to initiate ATP-dependent flippase activity.
-
-
Back-Extraction of Non-Internalized Lipid:
-
At various time points, wash the cells with cold HBSS.
-
Incubate the cells with a solution of fatty acid-free BSA (typically 1-2%) in HBSS on ice for 10-15 minutes. BSA will extract the NBD-labeled lipid remaining in the outer leaflet.
-
Repeat the BSA wash.
-
-
Quantification of Internalized Lipid:
-
Wash the cells with cold HBSS.
-
Measure the fluorescence of the cells using a confocal microscope or a flow cytometer. The remaining fluorescence corresponds to the NBD-labeled lipid that has been "flipped" to the inner leaflet and is protected from BSA extraction.
-
Visualizations
Experimental Workflow for NBD-Lipid Flippase Assay
Caption: Workflow for monitoring lipid flippase activity using NBD-labeled lipids.
Conceptual Signaling Pathway Studied with an NBD-X Labeled Ligand
Caption: Conceptual diagram of using an NBD-X labeled ligand to study receptor binding.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of the drug development process:
-
High-Throughput Screening (HTS): The environmental sensitivity of NBD fluorescence can be exploited to develop "turn-on" or ratiometric assays for screening compound libraries. For example, the binding of a small molecule to a target protein can be detected by the change in fluorescence of an NBD-X labeled probe.
-
Target Engagement Studies: NBD-X labeled ligands can be used to confirm that a drug candidate is binding to its intended target in a cellular context. Changes in fluorescence polarization or FRET can provide quantitative data on binding affinity and kinetics.
-
Membrane Permeability Assays: The fluorescence of NBD-X is quenched in aqueous environments, allowing for the development of assays to assess the ability of drug candidates to cross the cell membrane.
-
Studying Drug-Membrane Interactions: NBD-labeled lipids can be used to investigate how drugs interact with and perturb lipid bilayers, providing insights into mechanisms of action and potential toxicity.
Conclusion
This compound is a powerful and versatile fluorescent probe whose environmental sensitivity provides a window into the molecular world of biological systems. By understanding the core principles of its fluorescence and employing well-designed experimental protocols, researchers can leverage this compound to gain critical insights into protein function, membrane dynamics, and drug-target interactions, thereby accelerating the pace of scientific discovery and drug development.
An In-Depth Technical Guide to the Chemical Stability and Storage of NBD-X Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid), a widely used fluorescent probe in biological research. Understanding the stability profile of this compound is critical for ensuring the reliability and reproducibility of experimental results. This document outlines best practices for storage and handling and provides a framework for assessing its stability under various experimental conditions.
Introduction to this compound
This compound is a fluorescent labeling reagent valued for its sensitivity to the local environment, making it a powerful tool for studying lipids, proteins, and other biomolecules.[1][2][3][4] Its fluorescence quantum yield is highly dependent on the polarity of its surroundings, typically exhibiting enhanced fluorescence in nonpolar environments. However, like many fluorescent probes, its chemical integrity can be compromised by factors such as temperature, pH, and light exposure. This guide addresses these stability considerations to aid researchers in the proper use and storage of this reagent.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity and fluorescent properties of this compound. The following tables summarize the recommended storage conditions for both the solid form and solutions of this compound.
Table 1: Recommended Storage of Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C to -15°C | [2][3][4][5] |
| Light | Protect from light | [1][2][3] |
| Atmosphere | Store under desiccating conditions | [5] |
Table 2: Recommended Storage of this compound in Solution (e.g., in DMSO)
| Temperature | Duration | Light | Source(s) |
| -20°C | Up to 1 month | Protect from light | [1] |
| -80°C | Up to 6 months | Protect from light | [1] |
Chemical Stability Profile
pH Sensitivity
The fluorescence of NBD derivatives is known to be sensitive to pH. This is an important consideration for experiments conducted in buffered solutions. While the impact of pH on the chemical stability of the this compound backbone is not extensively documented, it is advisable to evaluate its stability in the specific buffer systems being used for an experiment, particularly at pH extremes.
Thermal Stability
Elevated temperatures can lead to the degradation of this compound. As a general precaution, prolonged exposure to high temperatures should be avoided. When preparing solutions, it is recommended to allow the solid compound to equilibrate to room temperature before dissolving to prevent condensation.
Photostability
This compound, like most fluorescent molecules, is susceptible to photobleaching upon prolonged exposure to light. This can result in a loss of fluorescence signal and the potential formation of photoproducts. To minimize photobleaching, it is crucial to protect both solid samples and solutions from light by using amber vials or wrapping containers in aluminum foil. During fluorescence microscopy or other applications involving intense light sources, exposure times should be minimized.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To rigorously assess the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. The following is a generalized protocol framework.
General Workflow for a Forced Degradation Study
Caption: A general experimental workflow for conducting a forced degradation study of this compound.
Suggested Conditions for Forced Degradation
The following table provides a starting point for designing a forced degradation study for this compound. The conditions should be optimized to achieve a target degradation of 5-20%.
Table 3: General Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | Elevated temperature (e.g., 60-80°C) in a controlled oven |
| Photolytic | Exposure to a calibrated light source (e.g., UV-A and visible light) |
Analytical Methods
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or fluorescence detector, is essential for separating the parent this compound from its degradation products. Mass spectrometry (MS) can be used to identify the structure of any significant degradants.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, understanding the chemistry of the nitrobenzoxadiazole (NBD) moiety can provide insights into potential degradation mechanisms.
Caption: A conceptual diagram illustrating potential degradation pathways for this compound under various stress conditions.
Potential degradation could involve modifications to the NBD ring, such as ring opening or reduction of the nitro group, or hydrolysis of the amide linkage in the hexanoic acid side chain. The exact nature of the degradation products would need to be confirmed through analytical techniques like mass spectrometry.
Conclusion
This compound is a valuable fluorescent probe, and its effective use relies on a thorough understanding of its chemical stability and proper handling. Adherence to the recommended storage conditions is the first and most critical step in preserving its integrity. For applications requiring high sensitivity and quantitative analysis, researchers should consider the potential for degradation under their specific experimental conditions and, if necessary, perform stability studies to ensure the reliability of their data. This guide provides the foundational knowledge and a practical framework for scientists and drug development professionals to confidently work with this compound.
References
The NBD Renaissance: A Technical Guide to the History, Development, and Application of Nitrobenzoxadiazole Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since its initial synthesis, the nitrobenzoxadiazole (NBD) fluorophore has become an indispensable tool in the life sciences. Its modest size, environmental sensitivity, and reactivity have propelled its use in a vast array of applications, from elucidating membrane dynamics to developing novel diagnostics. This technical guide provides an in-depth exploration of the history, development, and core applications of NBD fluorescent probes, offering researchers a comprehensive resource to leverage this versatile fluorophore in their work.
A Brief History: From Reagent to Reporter
The journey of NBD began in 1968 when Ghosh and Whitehouse first reported the synthesis of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a fluorogenic reagent for the detection of amino acids and other primary and secondary amines.[1][2] Initially, its utility was primarily in chromatography as a derivatization agent to render small molecules fluorescent for easier detection. However, the unique photophysical properties of the NBD moiety soon became apparent, paving the way for its development as a versatile fluorescent probe.
The key breakthrough was the observation that NBD's fluorescence is highly dependent on the polarity of its local environment.[3] It is weakly fluorescent in aqueous solutions but exhibits a significant increase in quantum yield when transferred to a hydrophobic medium, such as a lipid bilayer or the hydrophobic pocket of a protein.[3] This solvatochromic property, coupled with its small size which minimizes perturbation of biological systems, has made NBD a popular choice for a wide range of biological imaging and sensing applications.
The NBD Core and Its Derivatives: A Versatile Chemical Toolbox
The fundamental structure of NBD probes is the nitrobenzoxadiazole heterocycle. The most common starting materials for the synthesis of NBD probes are the 4-halo-7-nitrobenzofurazans, primarily NBD-Cl and NBD-F. These compounds are reactive towards nucleophiles such as amines and thiols, allowing for the covalent attachment of the NBD fluorophore to a wide variety of molecules.
Reactive NBD Derivatives
-
NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole): The most widely used NBD derivative, it reacts readily with primary and secondary amines and thiols under mild conditions to form stable, fluorescent adducts.[4][5]
-
NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): More reactive than NBD-Cl, NBD-F is often used when milder reaction conditions are required or for less reactive amines.[6]
-
NBD-X, SE (NBD-X, succinimidyl ester): This derivative is specifically designed for efficient labeling of primary amines in biomolecules, forming a stable amide bond.[7]
NBD-Labeled Biomolecules
The reactivity of NBD-Cl and its analogs has enabled the creation of a vast library of fluorescently labeled biomolecules, including:
-
NBD-labeled lipids (e.g., NBD-PE, NBD-PC, NBD-cholesterol): These are extensively used to study membrane structure, dynamics, and lipid trafficking.[8][9][10]
-
NBD-labeled amino acids and peptides: Used for protein sequencing, studying protein-protein interactions, and as enzyme substrates.[5]
-
NBD-labeled drugs and small molecules: To investigate their uptake, distribution, and target engagement in cells.
Photophysical Properties of NBD Probes
The utility of NBD probes is rooted in their distinct photophysical characteristics. The fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating group (e.g., an amino or thiol group) to the electron-withdrawing nitro group.[1] This ICT is sensitive to the polarity of the surrounding environment, leading to changes in the emission spectrum, quantum yield, and fluorescence lifetime.
| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |
| NBD-amine adducts | ~464 | ~512 | Aqueous solutions | [6] |
| NBD-PE | 465 | 535 | Not Specified | [11] |
| NBD-X, SE | 467 | 539 | DMSO | [7] |
| NBD-TMA | 458 | 530 | Not Specified | [12] |
| NBD-serotonin | Not Specified | Varies with environment | Receptor-bound | [3] |
| IANBD (in pSIVA) | 488 | 530 | Bound to Phosphatidylserine (B164497) |
Note: The exact spectral properties can vary depending on the specific molecular structure and the local environment.
Experimental Protocols: A Practical Guide
General Protocol for Labeling Proteins with NBD-Cl
This protocol provides a general guideline for labeling proteins with NBD-Cl. Optimization may be required for specific proteins.
Materials:
-
Protein solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
NBD-Cl stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol)
-
Gel filtration column (e.g., PD-10) for removing excess probe
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris).
-
Add the NBD-Cl stock solution to the protein solution to achieve a final molar excess of NBD-Cl to protein (typically 10- to 20-fold). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture in the dark at room temperature or 4°C for 1-4 hours. The reaction time and temperature may need to be optimized.
-
Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the excess NBD-Cl.
-
Separate the labeled protein from the unreacted NBD-Cl and byproducts using a gel filtration column equilibrated with the desired storage buffer.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD group (at ~478 nm).
Visualizing NBD-Lipid Uptake in Mammalian Cells
This protocol outlines a method for monitoring the internalization of NBD-labeled lipids in live cells using confocal microscopy.[8]
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
NBD-labeled lipid (e.g., NBD-PC) stock solution in ethanol (B145695) or chloroform
-
Serum-free cell culture medium
-
Bovine serum albumin (BSA) solution (e.g., 5% w/v in TBSS) for back-exchange
-
Confocal microscope with appropriate filter sets for NBD fluorescence
Procedure:
-
Cell Preparation: Seed mammalian cells on glass-bottom dishes and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the NBD-labeled lipid in serum-free medium. The final concentration typically ranges from 1-5 µM.
-
Cell Labeling:
-
Wash the cells with pre-warmed serum-free medium.
-
Incubate the cells with the NBD-lipid working solution at a controlled temperature (e.g., 37°C for internalization studies or 4°C for plasma membrane labeling) for a specific duration (e.g., 15-60 minutes).
-
-
Washing: Remove the labeling solution and wash the cells several times with cold serum-free medium or a suitable buffer to remove unbound probe.
-
Back-Exchange (Optional): To specifically visualize internalized lipids, remove the NBD-lipids remaining in the outer leaflet of the plasma membrane by incubating the cells with a BSA solution for a short period.[8]
-
Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength around 488 nm and collect the emission between 500 and 550 nm.
Visualizing Cellular Processes with NBD Probes
The environmental sensitivity of NBD probes makes them powerful tools for visualizing a variety of cellular processes and signaling pathways.
Monitoring Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process. A key event in early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. NBD-based probes have been developed to detect this event. For example, the pSIVA probe utilizes an IANBD dye that fluoresces upon binding to exposed PS, allowing for the real-time imaging of apoptosis.
Caption: NBD-based probe detection of apoptosis.
Experimental Workflow for NBD-Lipid Uptake Assay
The following diagram illustrates the key steps in a typical NBD-labeled lipid uptake experiment in cultured cells.
Caption: Workflow for an NBD-lipid uptake assay.
Applications in Drug Development
The unique properties of NBD probes have made them valuable assets in the field of drug development.
-
High-Throughput Screening: NBD-based assays can be adapted for high-throughput screening of compound libraries to identify molecules that modulate the activity of enzymes or receptor binding.
-
Target Engagement Studies: By labeling a drug molecule with NBD, its interaction with its cellular target can be directly visualized and quantified.
-
Monitoring Drug Delivery: NBD-labeled drug delivery vehicles, such as liposomes or nanoparticles, can be tracked to study their biodistribution and cellular uptake.
-
Assessing Cardiotoxicity: NBD-based probes have been developed to image the hERG potassium channel, a key anti-target in drug development due to its association with cardiotoxicity.
Future Directions
The development of NBD-based fluorescent probes is an active area of research. Future advancements are likely to focus on:
-
Developing probes with improved photophysical properties: This includes probes with greater photostability, higher quantum yields, and emission wavelengths in the near-infrared region for deeper tissue penetration.
-
Creating more sophisticated biosensors: Designing "smart" probes that respond to specific enzymatic activities or conformational changes in proteins with a significant change in fluorescence.
-
Expanding the range of biological targets: Synthesizing novel NBD probes for a wider variety of cellular components and processes.
-
Combining NBD with other imaging modalities: Integrating NBD-based fluorescence imaging with other techniques, such as electron microscopy or mass spectrometry, for a more comprehensive understanding of cellular function.
Conclusion
From its humble beginnings as a derivatizing reagent, the NBD fluorophore has evolved into a cornerstone of modern biological research. Its environmental sensitivity, small size, and chemical versatility have enabled scientists to illuminate a wide range of cellular processes with unprecedented detail. As our understanding of molecular and cellular biology continues to grow, the demand for sophisticated fluorescent probes will undoubtedly increase, ensuring that the NBD renaissance will continue for years to come.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins and Peptides with NBD-X Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-X (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) and its amine-reactive succinimidyl ester derivative, NBD-X, SE, are powerful fluorescent probes for labeling proteins, peptides, and other biomolecules.[1] The nitrobenzoxadiazole (NBD) fluorophore is characterized by its small size, environmental sensitivity, and useful spectral properties.[2] Its fluorescence is highly dependent on the polarity of the local environment, with significantly reduced intensity in aqueous solutions.[3] This solvatochromic behavior makes NBD-labeled biomolecules valuable tools for studying protein conformation, binding interactions, and membrane insertion.[4]
NBD-X, SE is particularly useful for labeling primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, through the formation of a stable amide bond.[5] This application note provides detailed protocols for the fluorescent labeling of proteins and peptides using NBD-X, SE, along with data tables for easy reference and diagrams to illustrate key processes.
Data Presentation
Table 1: Properties of NBD-X Acid and NBD-X, SE
| Property | This compound | NBD-X, SE | Reference |
| Molecular Formula | C12H14N4O5 | C16H17N5O7 | [6][7] |
| Molecular Weight | 294.27 g/mol | 391.34 g/mol | [7] |
| Excitation (Ex) max | ~467 nm | ~466 nm | [7][8] |
| Emission (Em) max | ~539 nm | ~535 nm | [7][8] |
| Solubility | DMSO | DMSO, DMF | [7][8] |
| Appearance | Yellow solid | Orange-brown powder | [8] |
| Reactive Group | Carboxylic Acid | N-Hydroxysuccinimidyl Ester | |
| Reacts With | Amines (after activation) | Primary and secondary amines | [5] |
Table 2: Molar Extinction Coefficients for Degree of Labeling (DOL) Calculation
| Molecule | Molar Extinction Coefficient (ε) at λmax | Wavelength (λmax) |
| NBD | ~24,000 cm⁻¹M⁻¹ | ~467 nm |
| IgG | ~210,000 cm⁻¹M⁻¹ | 280 nm |
| BSA | ~43,824 cm⁻¹M⁻¹ | 280 nm |
Mandatory Visualizations
Caption: Chemical reaction of NBD-X, SE with a primary amine on a protein or peptide.
Caption: Experimental workflow for labeling proteins and peptides with NBD-X, SE.
Caption: Conceptual diagram of an NBD-labeled peptide interacting with a cell membrane.
Experimental Protocols
Protocol 1: Labeling a Protein (e.g., IgG Antibody) with NBD-X, SE
This protocol is a typical procedure for labeling IgG antibodies but can be adapted for other proteins with available primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.5-8.5)
-
NBD-X, SE
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., desalting column for size-exclusion chromatography)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a pH of 7.5-8.5. Buffers containing primary amines, such as Tris, should be avoided. Bicarbonate buffer (100 mM, pH 8.3) is a suitable alternative.
-
Ensure the protein concentration is at least 1 mg/mL for efficient labeling.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NBD-X, SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of NBD-X, SE in anhydrous DMSO. For example, add 25.6 µL of DMSO to 1 mg of NBD-X, SE.
-
Vortex briefly to fully dissolve the dye. This stock solution should be used immediately.
-
-
Perform the Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NBD-X, SE stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
For example, for 1 mL of a 1 mg/mL (6.7 µM) IgG solution, add 6.7-13.4 µL of the 10 mM NBD-X, SE stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or occasional mixing.
-
-
Purify the Labeled Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterize the Labeled Protein:
-
Measure Absorbance: Dilute the purified conjugate and measure its absorbance at 280 nm (for the protein) and ~467 nm (for NBD).
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein molecule. It can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max = Absorbance of the conjugate at ~467 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (see Table 2)
-
ε_dye = Molar extinction coefficient of NBD at ~467 nm (~24,000 cm⁻¹M⁻¹)
-
CF = Correction factor (A_280 of NBD / A_max of NBD), typically around 0.12 for NBD.
-
-
Protocol 2: Labeling a Peptide with NBD-X, SE
This protocol is designed for labeling peptides with a free N-terminal amine or lysine residue.
Materials:
-
Peptide (lyophilized or in solution)
-
NBD-X, SE
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Prepare the Peptide Solution:
-
Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Prepare a 10 mM stock solution of NBD-X, SE in anhydrous DMSO as described in Protocol 1.
-
-
Perform the Labeling Reaction:
-
Add a 1.5- to 3-fold molar excess of the NBD-X, SE stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quench the Reaction:
-
Add a small volume of the quenching solution to the reaction mixture to consume any unreacted NBD-X, SE. Incubate for an additional 30 minutes.
-
-
Purify the Labeled Peptide:
-
Purify the labeled peptide from unreacted dye and other components using reverse-phase HPLC.
-
Monitor the elution profile by absorbance at 220 nm (for the peptide backbone) and ~467 nm (for the NBD label).
-
Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.
-
Lyophilize the purified, labeled peptide.
-
-
Characterize the Labeled Peptide:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry. The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the NBD-X moiety (277.26 Da).
-
The concentration of the labeled peptide can be determined by absorbance at ~467 nm using the molar extinction coefficient of NBD.
-
Concluding Remarks
This compound and its succinimidyl ester are versatile and sensitive fluorescent probes for the modification of proteins and peptides. The protocols provided herein offer a comprehensive guide for their successful application in your research. The environmental sensitivity of the NBD fluorophore opens up a wide range of applications, from studying protein-ligand interactions to monitoring peptide insertion into lipid bilayers. Careful optimization of the labeling and purification steps will ensure the generation of high-quality fluorescently labeled biomolecules for your specific experimental needs.
References
- 1. qb3.berkeley.edu [qb3.berkeley.edu]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbiosciences.com [abpbiosciences.com]
- 8. NBD-X, SE - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Protocol for NBD-X Acid Conjugation to Biopolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the fluorescent probe NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) to biopolymers such as proteins, antibodies, and oligonucleotides. NBD-X is a valuable tool in biological research due to its small size and environmentally sensitive fluorescence, making it ideal for studying protein structure and dynamics, protein-protein interactions, and nucleic acid labeling.[1][2] The fluorescence of NBD derivatives is significantly quenched in aqueous environments, which can be exploited to monitor binding events and conformational changes.[3] this compound offers improved labeling yields for biopolymers compared to NBD chloride and fluoride.[3]
The protocol outlined below involves a two-step process. First, the carboxylic acid group of this compound is activated to a more reactive N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry. Second, the NBD-X NHS ester is reacted with primary amine groups present on the biopolymer (e.g., the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.
Data Presentation
Spectral Properties of NBD-X Conjugates
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (Ex) | ~465 nm | [2] |
| Emission Maximum (Em) | ~515 nm | [2] |
Note: The exact excitation and emission maxima may vary depending on the local environment of the conjugated NBD-X molecule.
Recommended Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biopolymer molecule. The optimal DOL depends on the specific application and the biopolymer being labeled.
| Biopolymer | Recommended DOL | Rationale | Reference |
| Antibodies | 2 - 10 | A balance between signal intensity and potential quenching or loss of antibody function. | [4][5] |
| Other Proteins | 0.5 - 2 | Aims to achieve sufficient signal without significantly altering protein structure or function.[6] | [6] |
| Oligonucleotides | 1 | Typically, a single label is desired at a specific location (e.g., 5' or 3' end). |
Note: A DOL greater than 1 for proteins can lead to adverse effects on protein function, while a DOL below 0.5 may result in a low signal-to-noise ratio.[6] It is crucial to experimentally determine the optimal DOL for each specific application.[4]
Experimental Protocols
Part 1: Activation of this compound to NBD-X NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A typical concentration is 100 mM for each.
-
Activation Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.
-
Add a molar excess of the EDC and NHS (or sulfo-NHS) solutions to the this compound solution. A 1.5 to 2-fold molar excess of both EDC and NHS over this compound is a good starting point.
-
Incubate the reaction mixture at room temperature for 15-30 minutes. The activation reaction is most efficient at a pH of 4.5-7.2.[7]
-
Part 2: Conjugation of NBD-X NHS Ester to Amine-Containing Biopolymers
This protocol details the reaction of the activated NBD-X NHS ester with primary amines on proteins and oligonucleotides.
Materials:
-
Activated NBD-X NHS ester solution (from Part 1)
-
Biopolymer (protein, antibody, or amine-modified oligonucleotide)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[8][9] Avoid buffers containing primary amines like Tris.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare Biopolymer Solution: Dissolve the biopolymer in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[9] The reaction with primary amines is most efficient at a pH of 7-8.[7]
-
Conjugation Reaction:
-
Add the freshly prepared NBD-X NHS ester solution to the biopolymer solution. The molar ratio of NBD-X NHS ester to the biopolymer will need to be optimized to achieve the desired DOL. Start with a molar excess of 5-20 fold of the NHS ester.[11]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring or rotation.[9] Protect the reaction from light.
-
-
Quench Reaction (Optional but Recommended): Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step will react with any remaining NBD-X NHS ester.[10]
-
Purification of the Conjugate: Separate the NBD-X labeled biopolymer from unreacted dye and byproducts.
-
For proteins and antibodies: Use a gel filtration column (e.g., Sephadex G-25) or dialysis equilibrated with a suitable storage buffer (e.g., PBS).
-
For oligonucleotides: Size exclusion chromatography (e.g., Glen Gel-Pak™ desalting column) is recommended.[11]
-
Part 3: Determination of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of NBD-X (~465 nm).
Procedure:
-
Measure the absorbance of the purified NBD-X-biopolymer conjugate at 280 nm (A₂₈₀) and ~465 nm (A_max).
-
Calculate the concentration of the biopolymer using the following equation:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the wavelength of maximum absorbance for NBD-X (~465 nm).
-
CF is the correction factor, which is the ratio of the absorbance of the NBD dye at 280 nm to its absorbance at its λ_max (A₂₈₀ / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the concentration of the NBD-X dye:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of NBD-X at its A_max.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration / Protein Concentration
Mandatory Visualizations
Experimental Workflow for this compound Conjugation
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. glenresearch.com [glenresearch.com]
Application Note: Utilizing NBD-X Acid for the Investigation of Fatty Acid and Sterol Carrier Proteins
Introduction
6-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)hexanoic acid, commonly known as NBD-X acid, is a versatile fluorescent probe designed for the study of fatty acids and sterols.[1][2] Its utility in biological research stems from the nitrobenzoxadiazole (NBD) fluorophore, whose emission properties are highly sensitive to the polarity of its local environment.[3] In aqueous, polar environments, this compound exhibits significantly reduced fluorescence intensity.[1][3] Conversely, when it partitions into a nonpolar environment, such as the hydrophobic binding pocket of a carrier protein, its fluorescence quantum yield increases dramatically. This solvatochromic property makes this compound and its derivatives, like NBD-stearate and NBD-cholesterol, powerful tools for investigating protein-lipid interactions, determining binding affinities, and monitoring lipid transport dynamics in vitro and in living cells.[4][5][6]
Principle of Action
The core mechanism relies on the change in fluorescence upon binding. When free in an aqueous buffer, the NBD fluorophore is quenched by the polar water molecules, resulting in a low fluorescence signal. Upon binding to the hydrophobic ligand-binding pocket of a fatty acid or sterol carrier protein, the NBD group is shielded from the aqueous environment. This transition to a nonpolar environment leads to a significant enhancement of its fluorescence emission, which can be measured to quantify the binding event. This principle is fundamental to its application in fluorescence titration experiments for determining binding constants.[7]
Applications in Research and Drug Development
-
Binding Affinity Assays: this compound and its lipid analogs are widely used to determine the equilibrium dissociation constants (Kd) for lipid carrier proteins, providing quantitative insight into the strength of the interaction.[7]
-
High-Throughput Screening: The fluorescence-based nature of the assay makes it amenable to high-throughput screening (HTS) for identifying small molecule inhibitors that disrupt protein-lipid interactions, a key strategy in drug discovery.
-
Cellular Lipid Uptake and Trafficking: By using NBD-labeled fatty acids or sterols, researchers can visualize and quantify the uptake and intracellular movement of these lipids in living cells using techniques like fluorescence microscopy and flow cytometry.[8][9] Studies have successfully used NBD-stearate to demonstrate the role of Sterol Carrier Protein-2 (SCP-2) in both fatty acid uptake and intracellular trafficking.[6][10]
-
Investigating Transport Mechanisms: These probes are instrumental in elucidating the mechanisms of lipid transport across cellular membranes and the role of specific transporter proteins, such as Fatty Acid Transport Proteins (FATPs).[11][12]
Quantitative Data Summary
The following table summarizes quantitative data from studies using NBD-labeled lipids to investigate fatty acid and sterol carrier proteins.
| Protein | Ligand | Experimental Method | Quantitative Measure | Value |
| Bovine Sterol Carrier Protein-2 (bSCP-2) | NBD-cholesterol | Fluorescence Titration | Dissociation Constant (Kd) | 31.7 ± 6.0 nM[7] |
| 15-kDa Sterol Carrier Protein-2 (SCP-2) | NBD-stearate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.4-fold[6][10] |
| 13.2-kDa Sterol Carrier Protein-2 (SCP-2) | NBD-stearate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.3-fold[6][10][13] |
| 15-kDa Sterol Carrier Protein-2 (SCP-2) | cis-parinarate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.2-fold[6][10] |
| 13.2-kDa Sterol Carrier Protein-2 (SCP-2) | cis-parinarate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.1-fold[6][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO).[3][14]
-
Reconstitution: To prepare a stock solution (e.g., 10 mM), add the appropriate volume of high-quality, anhydrous DMSO to a vial containing a known mass of this compound. For example, to make a 10 mM stock from 1 mg of this compound (MW: 294.27 g/mol ), add 33.98 µL of DMSO.[15]
-
Solubilization: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[16]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Protocol 2: In Vitro Fluorescence Binding Assay
This protocol describes a fluorescence titration experiment to determine the binding affinity (Kd) of a carrier protein for an NBD-labeled lipid.[7][17]
-
Preparation:
-
Instrumentation Setup:
-
Titration:
-
Place the protein solution into a quartz fluorescence cuvette.[7]
-
Record the initial fluorescence spectrum of the protein alone.
-
Add small, incremental aliquots of the NBD-labeled lipid stock solution to the cuvette.[7]
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.[7]
-
Continue the titration until the fluorescence signal no longer increases, indicating saturation of the protein's binding sites.
-
Perform a parallel control titration by adding the NBD-labeled lipid to the buffer alone to correct for background fluorescence.[7]
-
-
Data Analysis:
-
Correct the fluorescence intensity readings by subtracting the background fluorescence from the control titration.
-
Plot the change in fluorescence intensity (ΔF) as a function of the free NBD-labeled lipid concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant (Kd).[7]
-
Protocol 3: Cellular Uptake Assay via Flow Cytometry
This protocol is adapted from established methods for monitoring NBD-lipid internalization in mammalian cells.[9]
-
Cell Preparation:
-
Culture mammalian cells to the desired confluency. For suspension cells, proceed to the next step. For adherent cells, detach them using a non-enzymatic dissociation solution or trypsin, then neutralize and wash.
-
Centrifuge the cells (e.g., 500 x g for 5-10 minutes) and resuspend them in a suitable buffer (e.g., Tris-buffered saline with salts, TBSS) to a concentration of approximately 10⁶ cells/mL.[9]
-
-
Inhibition of Metabolism (Optional but Recommended):
-
To prevent enzymatic modification of the NBD-lipid, pre-incubate the cell suspension with phospholipase inhibitors (e.g., 1 mM PMSF and 5 µM OBAA) for 10 minutes at 20°C. This temperature also helps to suppress endocytosis.[9]
-
-
Labeling:
-
Prepare the NBD-lipid probe by dissolving it in DMSO.
-
Add the NBD-lipid stock to glass tubes and then add the cell suspension to the tubes to initiate labeling. Gently vortex to mix.[9]
-
Incubate the cells with the NBD-lipid for various time points (e.g., 0, 5, 15, 30 minutes) at a controlled temperature (e.g., 20°C).
-
-
Stopping the Uptake and Back-Extraction:
-
At each time point, take two aliquots from the cell suspension.
-
Transfer one aliquot to a tube on ice (Total Cell-Associated Fluorescence).
-
Transfer the second aliquot to a tube on ice containing a solution of fat-free Bovine Serum Albumin (BSA) to a final concentration of ~4-5% (w/v).[9] The BSA will extract the NBD-probes remaining in the outer leaflet of the plasma membrane (Internalized Fluorescence).
-
Incubate the BSA-containing samples for a short period (e.g., 10-15 minutes) on ice.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm) and a green emission filter (e.g., 530/30 nm).
-
Record the mean fluorescence intensity (MFI) for both the total and BSA-treated samples at each time point.
-
The internalized fraction can be calculated by dividing the MFI of the BSA-treated sample by the MFI of the total sample. Plot this value over time to determine the uptake kinetics.
-
Visualizations
Caption: Workflow for a fluorescence titration binding assay.
Caption: Mechanism of this compound fluorescence enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) 10 mg [thermofisher.com]
- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterol carrier protein-2 expression increases NBD-stearate uptake and cytoplasmic diffusion in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Transporting Nutrients into Cells without Energy or a Transporter: BUSM Researchers Make a Case for Free Fatty Acids | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. NBD-X - CAS-Number 88235-25-0 - Order from Chemodex [chemodex.com]
- 15. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STARD4 Membrane Interactions and Sterol Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging Using NBD-X Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid), a fluorescent fatty acid analog, for live-cell imaging of fatty acid uptake and trafficking. This document outlines the principles of the assay, detailed experimental procedures, data interpretation, and troubleshooting.
Introduction
This compound is a valuable tool for studying the dynamics of fatty acid metabolism in living cells. As a fluorescently labeled short-chain fatty acid, it serves as a tracer to visualize the processes of fatty acid uptake, intracellular transport, and incorporation into complex lipids and lipid droplets. The nitrobenzoxadiazole (NBD) fluorophore exhibits environmental sensitivity; its fluorescence quantum yield is significantly higher in the hydrophobic environment of cellular membranes and lipid droplets compared to the aqueous cytoplasm, providing a clear signal for lipid-associated events.[1][2][3] This characteristic makes this compound an excellent probe for real-time imaging of lipid dynamics in various cell types, which is of particular interest in metabolic research and drug development targeting lipid metabolic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in live-cell imaging applications.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~467 nm | [4] |
| Emission Wavelength (λem) | ~539 nm | [4] |
| Molecular Weight | 294.27 g/mol | [4] |
| Solubility | DMSO | [4] |
| Environmental Sensitivity | Fluorescence intensity increases in hydrophobic environments.[2] | [2] |
Table 2: Recommended Staining Parameters for Live Cell Imaging
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5 x 10⁴ to 2 x 10⁵ cells/mL | Adjust based on cell type and proliferation rate to achieve 70-80% confluency at the time of imaging. |
| This compound Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type to maximize signal and minimize cytotoxicity. |
| Incubation Time | 15-60 minutes | Shorter times are suitable for uptake studies, while longer times may be necessary to observe metabolic incorporation.[5] |
| Incubation Temperature | 20°C to 37°C | Incubation at 20°C can help to minimize endocytosis if studying plasma membrane transport.[5] |
| BSA Back-Extraction | 5% (w/v) BSA solution | Used to remove unincorporated this compound from the outer leaflet of the plasma membrane.[5] |
Experimental Protocols
This section provides a detailed step-by-step protocol for live-cell imaging of fatty acid uptake using this compound.
Materials
-
This compound (stored at -20°C, protected from light)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
Cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped with appropriate filters for NBD (e.g., FITC/GFP filter set) and an environmental chamber for live-cell imaging (37°C, 5% CO₂)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed (37°C) serum-free culture medium or HBSS to the desired final concentration (e.g., 1-10 µM).
-
It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio for your specific cell type and experimental conditions.
-
-
BSA Solution (5% w/v):
-
Dissolve fatty acid-free BSA in PBS to a final concentration of 5% (w/v).
-
Warm to 37°C before use.
-
Cell Preparation
-
Plate cells on glass-bottom dishes or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells in a 37°C, 5% CO₂ incubator.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
Staining Protocol
-
Replace the PBS with the pre-warmed this compound working solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific process being studied (e.g., initial uptake vs. metabolic incorporation).
-
For studies focusing on plasma membrane transport, incubation can be performed at 20°C to reduce the contribution of endocytosis.[5]
Imaging
-
After incubation, aspirate the this compound working solution and wash the cells three times with pre-warmed HBSS or serum-free medium to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO₂.
-
Acquire images using a filter set appropriate for NBD (Excitation: ~467 nm, Emission: ~539 nm).
(Optional) BSA Back-Extraction for Internalization Studies
To specifically visualize internalized this compound, a back-extraction step can be performed to remove the probe from the outer leaflet of the plasma membrane.
-
After the staining and washing steps, add the pre-warmed 5% BSA solution to the cells.
-
Incubate for 5-10 minutes at room temperature.
-
Aspirate the BSA solution and wash the cells twice with PBS.
-
Add fresh imaging buffer and proceed with imaging.
Visualization of Cellular Processes
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound.
Fatty Acid Uptake and Metabolism Signaling Pathway
This compound can be used to visualize the key steps in fatty acid uptake and initial metabolism. The following diagram illustrates this pathway.
Data Interpretation and Troubleshooting
-
High Background Fluorescence: This may be due to incomplete removal of the probe. Ensure thorough washing after incubation. The use of a BSA back-extraction step can also significantly reduce background from probe associated with the plasma membrane.[5]
-
Low Signal: The concentration of this compound may be too low, or the incubation time may be too short. Optimize these parameters for your cell type. Also, ensure that the fluorescence microscope is properly configured with the correct filter set and that the lamp is aligned and has sufficient intensity.
-
Phototoxicity: Excessive exposure to excitation light can damage cells. Minimize exposure time, reduce the intensity of the excitation light, and use a sensitive camera.
-
Metabolic Alterations: Be aware that introducing an exogenous labeled fatty acid can potentially alter cellular lipid metabolism. It is important to use the lowest effective concentration of this compound.
-
Probe Localization: The localization of the NBD fluorescence will provide insights into the metabolic state of the cells. Punctate cytoplasmic staining is often indicative of incorporation into lipid droplets. Diffuse membrane staining may represent incorporation into cellular membranes.
By following these detailed protocols and considering the provided guidance, researchers can effectively utilize this compound as a powerful tool for the real-time visualization of fatty acid uptake and trafficking in live cells.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NBD-X Acid for the Detection of Thiols in Biological Samples
References
- 1. Validation of NBD-coupled taurocholic acid for intravital analysis of bile acid transport in liver and kidney of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-X Acid as a Fluorescent Probe for pH Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-X acid, also known as 6-(7-Nitrobenzofurazan-4-ylamino)-hexanoic acid, is a versatile fluorescent probe with applications in labeling biopolymers and sensing the polarity of its microenvironment.[1][2] A key, and often underutilized, feature of NBD-amines is their pH-dependent fluorescence, making this compound a valuable tool for measuring pH in various biological contexts, including intracellular compartments.[3][4] The fluorescence of this compound is sensitive to pH changes, generally exhibiting higher fluorescence intensity in acidic environments and quenched fluorescence in more neutral or alkaline conditions. This property allows for the quantitative measurement of pH in cellular organelles and can be leveraged in drug development studies to monitor pH changes associated with cellular processes and drug interactions.
The mechanism behind the pH sensitivity of NBD-amines involves a process known as photoinduced electron transfer (PeT).[1][4] In the deprotonated (basic) state, the lone pair of electrons on the secondary amine can quench the fluorescence of the NBD fluorophore. Upon protonation in an acidic environment, this PeT process is inhibited, leading to a significant increase in fluorescence intensity.
Physicochemical and Spectral Properties
This compound is a yellow solid soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Its fluorescence is highly sensitive to the surrounding environment, with a notable decrease in quantum yield in aqueous solutions compared to organic solvents.[2][6]
Summary of Quantitative Data
| Property | Value | References |
| Molecular Formula | C₁₂H₁₄N₄O₅ | [7] |
| Molecular Weight | 294.26 g/mol | [7] |
| Excitation Maximum (in Methanol) | ~466 nm | [7] |
| Emission Maximum (in Methanol) | ~535 nm | [7] |
| pKa (estimated for secondary amine) | ~4-5 (in aqueous solution) | [1][4] |
Note: The pKa of the secondary amine in this compound is not definitively reported in the literature. The provided value is an estimation based on structurally similar NBD-amine probes designed for acidic environments, such as NBDlyso (pKa = 4.10).[1][4] The actual pKa may vary depending on the specific experimental conditions. The hexanoic acid moiety has a carboxylic acid pKa of approximately 4.43 and a terminal primary amine pKa of around 10.75, which are less relevant for the pH-sensing mechanism of the fluorescent core in the physiological range.
Signaling Pathway and Experimental Workflow
pH-Dependent Fluorescence Mechanism of this compound
Caption: Mechanism of this compound pH sensing.
General Experimental Workflow for Intracellular pH Measurement
References
- 1. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Amino Acids with NBD-X for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a wide array of research fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Amino acids, being the fundamental building blocks of proteins, play pivotal roles in numerous biological processes. Their accurate quantification is essential for understanding physiological and pathological states, as well as for quality control in drug manufacturing.
This document provides detailed application notes and protocols for the derivatization of primary and secondary amino acids using 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) reagents, specifically 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). These reagents react with the amino groups of amino acids to form highly fluorescent and chromogenic derivatives, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). NBD-F is notably more reactive than NBD-Cl, allowing for faster derivatization.[1][2] The resulting NBD-amino acid adducts exhibit strong fluorescence, which can be measured with excitation and emission wavelengths typically around 470 nm and 530 nm, respectively.[3][4]
Principle of Derivatization
The derivatization of amino acids with NBD-Cl or NBD-F proceeds via a nucleophilic aromatic substitution reaction.[2][5][6] In an alkaline environment, the amino group of the amino acid acts as a nucleophile and attacks the electron-deficient aromatic ring of the NBD reagent at the position of the halogen (chlorine or fluorine). This results in the displacement of the halide ion and the formation of a stable, fluorescent NBD-amino acid derivative. The reaction is typically carried out at elevated temperatures to ensure complete derivatization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and analytical parameters for the derivatization of amino acids with NBD-Cl and NBD-F for HPLC and Capillary Electrophoresis analysis.
Table 1: Optimal Reaction Conditions for Amino Acid Derivatization with NBD-X
| Parameter | NBD-Cl | NBD-F | Reference |
| pH | 9.0 - 10.5 (Borate or Phosphate (B84403) Buffer) | 8.0 - 9.5 (Borate Buffer) | [7][8][9] |
| Temperature (°C) | 50 - 80 | 35 - 60 | [1][5][10][11] |
| Reaction Time (min) | 30 - 120 | 1 - 40 | [1][8][9][10] |
| Reagent | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | [7][11] |
| Solvent for Reagent | Acetonitrile (B52724) or Methanol | Acetonitrile or Ethanol (B145695) | [1][11] |
Table 2: Typical HPLC Parameters for NBD-Amino Acid Analysis
| Parameter | Typical Value | Reference |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | [9] |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., acetate (B1210297) or phosphate buffer) | [9] |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Detection | Fluorescence Detector (Ex: ~470 nm, Em: ~530-540 nm) or UV-Vis Detector (~470 nm) | [3][8] |
| Limit of Detection (LOD) | fmol to pmol range | [8] |
| Linearity | Good correlation coefficients (e.g., >0.999) over a range of concentrations | [8] |
Table 3: Typical Capillary Electrophoresis Parameters for NBD-Amino Acid Analysis
| Parameter | Typical Value | Reference |
| Capillary | Fused silica (B1680970) | [10] |
| Background Electrolyte (BGE) | Borate buffer (e.g., 20 mM, pH 8.8) | [10] |
| Applied Voltage | +15 to +20 kV | [10][12] |
| Detection | Laser-Induced Fluorescence (LIF) (Ex: 488 nm) | [10][12] |
| Derivatization Mode | In-capillary or pre-capillary | [10] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with NBD-F for HPLC Analysis
This protocol is adapted from various sources for the derivatization of amino acids using the highly reactive NBD-F reagent.[1][8][11]
Materials and Reagents:
-
Standard solutions of amino acids
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (deionized or HPLC grade)
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (e.g., 0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide, and bring to the final volume.
-
NBD-F Solution (e.g., 3 mM): Dissolve an appropriate amount of NBD-F in acetonitrile. Prepare this solution fresh daily and protect it from light.
-
HCl Solution (e.g., 0.1 M): Dilute concentrated HCl in water.
-
-
Derivatization:
-
In a microcentrifuge tube, mix the following:
-
100 µL of amino acid standard or sample solution
-
175 µL of borate buffer
-
200 µL of acetonitrile
-
25 µL of NBD-F working solution[11]
-
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a water bath at 60°C for 7 minutes, protected from light.[11]
-
After incubation, immediately cool the mixture in an ice bath to stop the reaction.
-
Acidify the reaction mixture by adding an appropriate volume of HCl solution to stabilize the derivatives.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC system.
-
Perform chromatographic separation using a C18 column and a suitable gradient of acetonitrile and aqueous buffer.
-
Detect the NBD-amino acid derivatives using a fluorescence detector with excitation at approximately 470 nm and emission at approximately 540 nm.[8]
-
Protocol 2: In-Capillary Derivatization of Amino Acids with NBD-F for Capillary Electrophoresis Analysis
This protocol describes an on-line derivatization method for the analysis of amino acids by CE with laser-induced fluorescence detection.[10]
Materials and Reagents:
-
Standard solutions of amino acids
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Absolute ethanol
-
Boric acid
-
Sodium hydroxide
-
Water (deionized)
Procedure:
-
Preparation of Reagents:
-
Background Electrolyte (BGE) (20 mM Borate Buffer, pH 8.8): Dissolve boric acid in water, adjust pH to 8.8 with sodium hydroxide, and bring to the final volume.
-
NBD-F Solution: Prepare a solution of NBD-F in absolute ethanol. This solution should be prepared fresh daily to prevent hydrolysis.[10]
-
-
In-Capillary Derivatization and CE Analysis:
-
Equilibrate the fused silica capillary with the BGE.
-
Introduce a plug of the amino acid sample into the capillary by pressure or vacuum injection (e.g., for 4 seconds).
-
Introduce a plug of absolute ethanol (e.g., for a few seconds) to separate the sample from the reagent.
-
Introduce a plug of the NBD-F reagent solution (e.g., for 2 seconds).
-
Apply the separation voltage (e.g., +15 kV). The derivatization reaction occurs within the capillary as the zones migrate and mix.
-
The derivatization efficiency can be optimized by adjusting the temperature of the capillary (e.g., 45°C for amino acids).[10]
-
Detect the fluorescent NBD-amino acid derivatives using a laser-induced fluorescence detector with an appropriate laser line (e.g., 488 nm).
-
Conclusion
Derivatization with NBD-Cl and NBD-F is a robust and sensitive method for the quantitative analysis of amino acids. The choice between NBD-Cl and the more reactive NBD-F will depend on the specific application and the required reaction speed. The provided protocols offer a starting point for developing and validating analytical methods for amino acid analysis in various matrices. Proper optimization of reaction conditions and analytical parameters is essential for achieving accurate and reliable results.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-X Acid in Drug Discovery and Development: Application Notes and Protocols
Introduction
NBD-X acid (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) and its derivatives are versatile fluorescent probes extensively utilized in drug discovery and development. The nitrobenzoxadiazole (NBD) fluorophore is characterized by its small size, environmental sensitivity, and reactivity, making it an excellent tool for labeling a wide array of biomolecules. Its fluorescence is highly dependent on the polarity of the local environment, typically exhibiting low fluorescence in aqueous solutions and significant enhancement in hydrophobic (e.g., protein binding pockets or lipid membranes) environments.[1][2][3] This property is particularly advantageous for developing "turn-on" assays to study molecular interactions.
Compared to other NBD derivatives like NBD chloride and fluoride, this compound and its activated esters (e.g., NBD-X, SE) provide superior yields and stability for labeling biopolymers, making them preferred reagents for conjugating to proteins, peptides, and lipids.[1][2][4] These tools are instrumental in applications ranging from high-throughput screening and drug-target interaction studies to investigating cellular uptake and transport mechanisms.
Physicochemical and Spectral Properties
The fundamental properties of this compound and its commonly used succinimidyl ester (SE) derivative are crucial for designing experiments. The "X" in NBD-X refers to a six-carbon spacer that separates the reactive group from the fluorophore, which helps to minimize interference with protein function upon conjugation.[5]
| Property | This compound | NBD-X, SE | Source(s) |
| CAS Number | 88235-25-0 | 145195-58-0 | [2][4][5][6] |
| Molecular Formula | C₁₂H₁₄N₄O₅ | C₁₆H₁₇N₅O₇ | [2][5] |
| Molecular Weight | ~294.27 g/mol | ~391.34 g/mol | [5][7] |
| Appearance | Orange-brown powder | Lyophilized solid | [4][6] |
| Solubility | Soluble in DMSO | Soluble in DMSO, DMF | [4][5][6][8] |
| Excitation (λex) | ~466 - 467 nm | ~466 nm | [4][6][8] |
| Emission (λem) | ~535 - 539 nm | ~535 nm | [4][6][8] |
| Reactive Towards | N/A (requires activation) | Primary amines (-NH₂) | [4] |
Core Applications in Drug Discovery
Fluorescent Labeling of Biomolecules
NBD-X, SE is a primary amine-reactive reagent used to fluorescently label proteins, antibodies, and peptides.[4][5] This labeling is fundamental for various downstream applications, including fluorescence microscopy, flow cytometry, and binding assays.
Drug-Target Interaction and Binding Assays
The environmental sensitivity of the NBD fluorophore is exploited to study drug-protein interactions.[3][9] When an NBD-labeled ligand binds to a hydrophobic pocket on its target protein, a significant increase in fluorescence intensity can be observed. This principle is used to determine binding affinities and for screening compound libraries that might displace the labeled ligand.
Membrane and Lipid Transport Studies
NBD-labeled lipids, such as NBD-phosphatidylserine (NBD-PS) or NBD-cholesterol, are widely used to investigate lipid transport, membrane dynamics, and the activity of lipid flippases and floppases.[10][11] These fluorescent lipid analogs allow for real-time tracking of lipid internalization and distribution within living cells.
High-Throughput Screening (HTS)
"Turn-on" fluorescence assays based on NBD-X are well-suited for HTS. For example, screening for inhibitors of a specific protein-protein or protein-ligand interaction can be achieved by monitoring the fluorescence of an NBD-labeled probe. A decrease in fluorescence can signal the presence of a competitive inhibitor.
Prodrug Development and Delivery
The reactivity of NBD derivatives with thiols has been harnessed to design H₂S-triggered prodrug release systems.[9] In this strategy, a drug containing a free amine is "capped" with an NBD group, rendering it inactive. In the presence of hydrogen sulfide (B99878) (H₂S), a signaling molecule in various physiological processes, the NBD cap is cleaved, releasing the active drug and producing a fluorescent signal.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides instructions for preparing a stock solution of this compound, typically in DMSO.
Materials:
-
This compound (CAS 88235-25-0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer and sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired mass of this compound powder. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Reconstitution: Add the required volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). Use the table below for common concentrations.[7][12]
-
Dissolution: Vortex the solution thoroughly. If complete dissolution is difficult, brief sonication may be required.[12] The hygroscopic nature of DMSO can affect solubility, so using newly opened anhydrous DMSO is recommended.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Stock Solution Preparation Table (for this compound, MW ~294.27 g/mol )
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.398 mL | 16.991 mL | 33.982 mL |
| 5 mM | 679.6 µL | 3.398 mL | 6.796 mL |
| 10 mM | 339.8 µL | 1.699 mL | 3.398 mL |
Protocol 2: General Protocol for Labeling Proteins with NBD-X, SE
This protocol describes a general method for conjugating the amine-reactive NBD-X, SE to a protein of interest.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.5-8.5.
-
NBD-X, SE (Succinimidyl ester)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) to separate labeled protein from free dye.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine) that would compete for reaction with the dye.
-
Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of NBD-X, SE in anhydrous DMSO.
-
Calculate Molar Ratio: Determine the amount of NBD-X, SE to add. A molar excess of dye to protein (typically 10- to 20-fold) is common, but the optimal ratio should be determined empirically for each protein.
-
Labeling Reaction: While gently stirring, add the calculated amount of NBD-X, SE stock solution dropwise to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the NBD-labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the NBD dye (at ~466 nm).
Protocol 3: NBD-Lipid Uptake Assay for Mammalian Cell Lines
This protocol, adapted from established methods, uses flow cytometry to quantify the internalization of NBD-labeled lipid analogs in live cells.[11]
Materials:
-
Mammalian cells (e.g., CHO-K1)
-
NBD-labeled lipid (e.g., C6-NBD-PS)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Propidium Iodide (PI) for viability staining
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation: Culture cells to confluency. Harvest the cells (e.g., by trypsinization) and wash them with culture medium. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in the desired buffer.
-
Labeling: Pre-warm the cell suspension to the desired temperature (e.g., 20°C). Add the NBD-lipid (dissolved in DMSO) to the cell suspension to a final concentration (e.g., 1-5 µM) and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stopping the Uptake: At each time point, take two aliquots from the labeling reaction.
-
Aliquot A (Total Fluorescence): Transfer to a pre-cooled microcentrifuge tube.
-
Aliquot B (Internalized Fluorescence): Transfer to a pre-cooled microcentrifuge tube containing a BSA solution (final concentration ~1-2%). The BSA will "back-extract" any NBD-lipid remaining in the outer leaflet of the plasma membrane. Incubate on ice for 10-15 minutes.
-
-
Washing: Wash the cells in both aliquots with cold HBSS to remove BSA and unincorporated dye.
-
Staining and Analysis: Resuspend the final cell pellets in cold HBSS containing PI. Analyze the samples immediately by flow cytometry. NBD fluorescence is typically detected in the FL1 channel, and PI in the FL3 channel.
-
Data Analysis: Gate on the live cell population (PI-negative). The mean fluorescence intensity (MFI) from Aliquot A represents total cell-associated fluorescence, while the MFI from Aliquot B represents the internalized, BSA-protected fluorescence.
Visualizations and Diagrams
Caption: General workflow for labeling proteins with NBD-X, SE.
Caption: Principle of NBD-X environmental sensitivity in binding assays.
Caption: Experimental workflow for the NBD-Lipid Uptake Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-X, SE [Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate] - 25 mg [anaspec.com]
- 5. NBD-X, SE (CAS 145195-58-0) | Abcam [abcam.com]
- 6. NBD-X - CAS-Number 88235-25-0 - Order from Chemodex [chemodex.com]
- 7. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
- 8. NBD-X, SE - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NBD-Lipid Uptake Assay in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid uptake and trafficking in mammalian cells is crucial for understanding numerous physiological processes and pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer. The Nitrobenzoxadiazole (NBD)-lipid uptake assay is a widely used method to visualize and quantify the internalization of fluorescently labeled lipid analogs into living cells. This application note provides a detailed, step-by-step guide for performing NBD-lipid uptake assays in mammalian cells using two common analytical techniques: flow cytometry and confocal microscopy.
NBD-labeled lipids, such as NBD-cholesterol, NBD-ceramide, and NBD-phosphatidylcholine, are valuable tools for studying the dynamics of lipid transport across the plasma membrane.[1][2] These fluorescent analogs mimic the behavior of their endogenous counterparts, allowing for the investigation of lipid transporter activity, the impact of genetic modifications on lipid uptake, and the screening of compounds that modulate lipid metabolism.[1][3][4][5][6]
Principle of the Assay
The NBD-lipid uptake assay is based on the incorporation of NBD-labeled lipid analogs into the plasma membrane of mammalian cells.[1] These lipids can then be internalized through various mechanisms, including passive diffusion and protein-mediated transport by flippases.[3][7] The internalized fluorescent lipids can be quantified using flow cytometry, which provides a rapid analysis of a large cell population, or visualized with high spatial resolution using confocal microscopy.[1][3][5] To distinguish between lipids remaining in the outer leaflet of the plasma membrane and those that have been internalized, a back-extraction step using a scavenger molecule like bovine serum albumin (BSA) can be included.[1]
Experimental Protocols
This section provides detailed protocols for preparing mammalian cells, performing the NBD-lipid uptake assay, and analyzing the data using either flow cytometry or confocal microscopy.
Part 1: Preparation of Mammalian Cells
This protocol describes the general procedure for culturing and preparing adherent mammalian cells for the NBD-lipid uptake assay. The protocol may need to be optimized for specific cell lines or suspension cells.[1][7]
-
Cell Culture:
-
Culture adherent mammalian cells (e.g., CHO-K1, HeLa, HepG2) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[1][8]
-
Seed cells in the appropriate culture vessels (e.g., T-75 flasks for flow cytometry, glass-bottom dishes or coverslips for microscopy) to achieve 70-80% confluency on the day of the experiment.[1][8]
-
-
Cell Harvesting (for Flow Cytometry):
-
Wash the cells twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.[1]
-
Add pre-warmed (37°C) trypsin-EDTA solution and incubate until the cells detach.[1]
-
Neutralize the trypsin by adding complete culture medium.[1]
-
Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.[1]
-
Resuspend the cell pellet in an appropriate buffer (e.g., TBSS buffer) to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Part 2: NBD-Lipid Uptake Assay
This protocol outlines the steps for labeling cells with NBD-lipids and can be adapted for both flow cytometry and microscopy. To minimize lipid uptake via endocytosis, the assay is typically performed at a reduced temperature (e.g., 20°C).[1][7] To prevent metabolic degradation of the NBD-lipids by phospholipases, inhibitors such as PMSF and OBAA can be added.[1][7]
-
Preparation of NBD-Lipid Labeling Solution:
-
Prepare a stock solution of the desired NBD-lipid (e.g., NBD-cholesterol, NBD-ceramide) in a suitable solvent like DMSO or ethanol.[7][9]
-
Dilute the NBD-lipid stock solution in serum-free culture medium or an appropriate buffer to the desired final concentration (typically in the range of 1-5 µM).[8][9]
-
-
Cell Labeling:
-
For Flow Cytometry: Transfer the cell suspension to glass tubes. Add the NBD-lipid labeling solution and incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 20°C in a water bath.[1]
-
For Confocal Microscopy: Remove the culture medium from the cells grown on glass-bottom dishes or coverslips. Add the NBD-lipid labeling solution and incubate for the desired time at 20°C.[7][10]
-
-
Stopping the Uptake and Washing:
-
Optional Back-Extraction: To measure only the internalized lipid, a back-extraction step can be performed. After incubation, add a high concentration of BSA (e.g., 20%) to the cell suspension or culture dish to remove the NBD-lipid from the outer leaflet of the plasma membrane.[1]
-
Wash the cells twice with ice-cold buffer (e.g., TBSS or PBS) to remove excess NBD-lipid.[1][10]
-
Part 3: Data Acquisition and Analysis
A. Flow Cytometry:
-
Resuspend the washed cell pellet in a suitable buffer for flow cytometry analysis.
-
Acquire the fluorescence data using a flow cytometer, typically with an excitation wavelength around 488 nm and an emission filter suitable for NBD (e.g., FITC channel).[11][12]
-
Analyze the data to determine the mean fluorescence intensity of the cell population at each time point. The increase in fluorescence intensity over time reflects the uptake of the NBD-lipid.
B. Confocal Microscopy:
-
Mount the coverslips onto microscope slides or use the glass-bottom dishes directly for imaging.
-
Acquire images using a confocal microscope with the appropriate laser line for NBD excitation (e.g., 488 nm) and an emission detector set to capture the NBD fluorescence (typically around 530-550 nm).[3][10]
-
Analyze the images to observe the subcellular localization of the NBD-lipid. Quantification of fluorescence intensity within defined regions of interest (e.g., whole cell, plasma membrane, intracellular compartments) can be performed using image analysis software.[7]
Data Presentation
Quantitative data from the NBD-lipid uptake assay should be summarized for clear interpretation and comparison.
| Parameter | Flow Cytometry | Confocal Microscopy | Reference |
| NBD-Lipid | NBD-PC, NBD-PE, NBD-PS, NBD-SM, NBD-Cholesterol | NBD-PC, NBD-Ceramide, NBD-Cholesterol | [1][8][13] |
| Typical Concentration | 1 - 5 µM | 1 - 5 µg/mL | [1][8] |
| Incubation Time | 0 - 60 minutes | 15 - 120 minutes | [1][7] |
| Incubation Temperature | 20°C (to inhibit endocytosis) | 20°C or 37°C | [1][7][8] |
| Analysis Method | Mean Fluorescence Intensity | Fluorescence Intensity Quantification in ROIs | [1][7] |
| Back-Extraction | 20% BSA | 20% BSA | [1] |
| Inhibitors | PMSF (1 mM), OBAA (5 µM) | PMSF (1 mM), OBAA (5 µM) | [1][7] |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the NBD-lipid uptake assay.
Signaling Pathway: Flippase-Mediated NBD-Lipid Uptake
Caption: Flippase-mediated translocation of NBD-lipid across the plasma membrane.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient incubation time or NBD-lipid concentration.- Low lipid uptake capacity of the cell line. | - Optimize incubation time and NBD-lipid concentration.- Use a positive control cell line known for high lipid uptake (e.g., HepG2).[8] |
| High Background Fluorescence | - Incomplete washing.- Non-specific binding of the NBD-lipid to the culture vessel. | - Increase the number and duration of washing steps.- Use low-binding plates or pre-coat with a blocking agent.[8] |
| Cell Death or Altered Morphology | - Cytotoxicity of the NBD-lipid or other reagents. | - Perform a cell viability assay (e.g., trypan blue exclusion) to determine the optimal, non-toxic concentration.[8] |
| Inconsistent Results | - Variation in cell confluency or passage number.- Metabolic conversion of the NBD-lipid. | - Maintain consistent cell culture practices.- Perform the assay in the presence of phospholipase inhibitors and analyze lipid extracts by TLC to check for degradation.[1][7] |
Conclusion
The NBD-lipid uptake assay is a versatile and powerful tool for investigating lipid transport and metabolism in mammalian cells. By following the detailed protocols and considering the potential variables outlined in these application notes, researchers can obtain reliable and reproducible data to advance their studies in various fields of biomedical research and drug development. The choice between flow cytometry and confocal microscopy will depend on the specific research question, with flow cytometry offering high-throughput quantitative data and microscopy providing detailed spatial information on lipid localization.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce background fluorescence in NBD imaging
Welcome to the technical support center for NBD (Nitrobenzoxadiazole) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with background fluorescence in their NBD imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in NBD imaging?
High background fluorescence in NBD imaging can originate from several sources, which can be broadly categorized as sample-related or instrument-related.[1] Sample-related sources include:
-
Excess unbound probe: Using too high a concentration of the NBD probe is a frequent cause of background signal.[2]
-
Nonspecific binding: The NBD dye may bind to cellular components or extracellular matrix proteins other than the target of interest.[3]
-
Autofluorescence: Endogenous fluorophores within the cells or tissues (e.g., NADH, flavins) can emit fluorescence in the same spectral range as NBD.[4]
-
Media components: Phenol (B47542) red, riboflavin, and serum in the cell culture or imaging medium can contribute significantly to background fluorescence.[2][5]
-
Vessel fluorescence: The plastic or glass of the culture dish or slide can also be a source of background signal.[1]
Q2: How does the concentration of the NBD probe affect background fluorescence?
The concentration of the NBD probe is directly related to the signal-to-noise ratio. While a sufficient concentration is necessary for labeling the target, excessive concentrations lead to a higher background signal from unbound probes in the solution and nonspecific binding.[1] It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a clear signal for the target structure with minimal background.[2] For lipid analogs like C6 NBD Ceramide, concentrations should ideally be kept below 5 µM.[2]
Q3: What is a "back-exchange" protocol and how does it help reduce background?
A "back-exchange" protocol is a highly effective method for removing excess NBD-lipid probes from the outer leaflet of the plasma membrane, which is a major contributor to background fluorescence in live-cell imaging.[2][6] After the initial staining, cells are incubated with a solution containing a fatty-acid-free bovine serum albumin (BSA). The BSA acts as a sink for the NBD-lipid molecules, effectively "pulling" them out of the plasma membrane and reducing the background signal.[6]
Q4: Can photobleaching of the NBD dye be a problem, and how can I minimize it?
Yes, the NBD fluorophore can be susceptible to photobleaching, which is the light-induced degradation of the dye, leading to a loss of signal over time.[7] To minimize photobleaching:
-
Reduce exposure time: Use the shortest possible exposure time that still provides a good signal.[8][9]
-
Lower illumination intensity: Use the lowest light intensity necessary for imaging. Neutral density (ND) filters can be used to reduce the excitation light intensity.[8][9][10]
-
Use antifade reagents: Mounting media containing antifade reagents can help protect the fluorophore from photobleaching, especially in fixed samples.[9]
-
Choose stable dyes: When possible, select NBD derivatives or other fluorophores that are known to be more photostable.[10]
-
Minimize exposure during setup: Use transmitted light to find and focus on the area of interest before switching to fluorescence illumination for image acquisition.[10]
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background fluorescence in your NBD imaging experiments.
Step 1: Identify the Source of the Background
Run the following controls to determine the origin of the high background:
-
Unstained Control: Image cells that have not been treated with the NBD probe but have undergone all other processing steps. This will reveal the level of autofluorescence from the cells and the medium.[11]
-
Medium-Only Control: Image the imaging medium alone in the culture vessel to check for fluorescence from the medium or the vessel itself.[1]
If the unstained control shows high fluorescence, the problem is likely autofluorescence. If the unstained control is dark, the issue is likely related to the NBD probe (e.g., high concentration, nonspecific binding).[11]
Step 2: Implement Solutions Based on the Source
| Potential Cause | Troubleshooting Steps | References |
| High Autofluorescence | - Use a phenol red-free and riboflavin-free imaging medium.[2] - For fixed cells, consider treating with a chemical quenching agent like sodium borohydride.[11] - If possible, use a far-red fluorescent probe instead of NBD, as autofluorescence is often lower at longer wavelengths.[4] | |
| Excess Unbound Probe | - Perform a concentration titration to find the optimal, lowest effective probe concentration.[1][2] - Increase the number and duration of washing steps after probe incubation.[1] - For lipid probes, implement a back-exchange protocol with BSA.[2][6] | |
| Nonspecific Binding | - Include a blocking step using agents like BSA or normal serum to saturate nonspecific binding sites.[3] - Add a mild detergent like Tween-20 to wash buffers to reduce hydrophobic interactions.[12] | |
| Media/Vessel Fluorescence | - Switch to a specialized low-fluorescence imaging medium, such as Gibco FluoroBrite DMEM.[1] - Use glass-bottom dishes or coverslips instead of plastic, as plastic can be highly fluorescent.[1][4] |
Experimental Protocols
Protocol 1: Live-Cell Staining with C6 NBD Ceramide and BSA Back-Exchange
This protocol is designed for labeling the Golgi apparatus in living cells while minimizing background fluorescence.
Materials:
-
C6 NBD Ceramide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium (phenol red-free)
-
Live-cell imaging chamber or glass-bottom dish
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Preparation of NBD Stock Solution:
-
Dissolve C6 NBD Ceramide in DMSO to make a 1-5 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of NBD-BSA Complex (Labeling Solution):
-
Prepare a solution of fatty acid-free BSA in HBSS.
-
Dilute the C6 NBD Ceramide stock solution into the BSA solution to a final concentration of 2-5 µM.
-
Incubate the mixture for 30 minutes at 37°C to allow for complex formation.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Incubate the cells with the NBD-BSA complex solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.
-
-
Chase Period:
-
Remove the labeling solution and wash the cells twice with cold HBSS.
-
Add fresh, pre-warmed imaging medium and incubate the cells for 30 minutes at 37°C. This allows for the internalization and transport of the probe to the Golgi.
-
-
Back-Exchange (Background Reduction):
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with a standard FITC/GFP filter set.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for NBD imaging.
Table 1: Spectral Properties of NBD
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum | ~460 - 488 nm | [13] |
| Emission Maximum | ~525 - 540 nm | [13] |
Table 2: Recommended Microscope Filter Sets for NBD Imaging
| Component | Specification | Recommended Wavelength/Range | Source(s) |
| Excitation Filter | Bandpass | 470/40 nm or similar | [13] |
| Dichroic Mirror | Longpass | Cut-on at ~500 nm | [13] |
| Emission Filter | Bandpass or Longpass | 525/50 nm or 515 nm longpass | [13] |
Diagrams
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Experimental workflow for NBD-lipid staining with back-exchange.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. benchchem.com [benchchem.com]
dealing with NBD-X acid photostability and photobleaching
Welcome to the technical support center for NBD-X acid. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the photostability and photobleaching of this fluorescent probe.
Understanding this compound Photostability
This compound, or 6-(7-Nitrobenz-2-oxa-1,3-diazol-4-ylamino)hexanoic acid, is a fluorescent probe commonly used for labeling and studying fatty acids, sterols, and biopolymers.[1][2] Its fluorescence is highly sensitive to the surrounding environment, with its intensity significantly decreasing in aqueous solutions.[1][2] While versatile, the NBD fluorophore is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to light. This can lead to a diminished signal and impact the quantitative analysis of experimental data.[3]
Quantitative Data Summary
| Property | Value | Solvent/Environment | Citation |
| Excitation Maximum (Ex) | ~463 nm | Varies with solvent | [1] |
| Emission Maximum (Em) | ~538 nm | Varies with solvent | [1] |
| Fluorescence Lifetime (τ) | Varies with emission wavelength | Glycerol | [4] |
| Quantum Yield (Φ) | Not specified for this compound. For 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole: 0.36 | Ethanol | [5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is my fluorescent signal weak or absent?
-
A1: A weak or nonexistent signal can result from several factors:
-
Low Probe Concentration: The concentration of this compound may be too low for detection.
-
Photobleaching: The fluorescent signal may have been destroyed by prolonged exposure to the excitation light.[3] It is crucial to minimize light exposure.
-
Incorrect Filter Sets: Ensure the microscope's excitation and emission filters are appropriate for the spectral properties of this compound (Ex/Em: ~463/538 nm).[1]
-
Environmental Quenching: The fluorescence of NBD derivatives is significantly reduced in aqueous solutions.[1][2] Ensure the local environment of the probe is sufficiently non-polar if a bright signal is expected.
-
Improper Storage: this compound should be stored protected from light.[1]
-
-
-
Q2: How can I reduce photobleaching of this compound?
-
A2: Several strategies can minimize photobleaching:
-
Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium.[6][7][8][9][10]
-
Image Acquisition Strategy: When locating the region of interest, use a lower light intensity or transmitted light. Only use the required intensity for final image capture.
-
Choose Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable fluorescent dyes if your experimental design allows.
-
-
-
Q3: Why is there high background fluorescence in my images?
-
A3: High background can obscure your specific signal. Potential causes include:
-
Excess Probe Concentration: Too much this compound can lead to non-specific binding and high background. Optimize the probe concentration through titration.
-
Inadequate Washing: Insufficient washing after staining can leave unbound probe in the sample.
-
Autofluorescence: The sample itself may be autofluorescent. This can be checked by examining an unstained control sample under the same imaging conditions.
-
-
-
Q4: My this compound staining is localizing to unexpected cellular compartments. What could be the reason?
-
A4: While this compound is designed to mimic fatty acids, its metabolism and trafficking can be cell-type dependent. If you observe localization in unexpected organelles, it could be due to the specific lipid metabolism pathways active in your cells.[3]
-
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells with this compound
-
Cell Preparation:
-
Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or ethanol. Store protected from light.
-
Dilute the stock solution to the desired final concentration in an appropriate buffer or cell culture medium. The optimal concentration should be determined empirically but often falls in the low micromolar range.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash them once with a buffered saline solution (e.g., PBS).
-
Add the this compound-containing solution to the cells and incubate for the desired time at the appropriate temperature (e.g., 37°C). Incubation times can range from minutes to hours depending on the experimental goals.
-
-
Washing:
-
Remove the labeling solution and wash the cells multiple times with the buffered saline solution to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslips on a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation ~460-470 nm, Emission ~530-540 nm).
-
Minimize light exposure to reduce photobleaching.
-
Protocol 2: Preparation of an n-Propyl Gallate-Based Antifade Mounting Medium
This recipe provides a simple way to prepare an effective antifade mounting medium in the lab.[8][9]
-
Materials:
-
n-propyl gallate
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
-
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO or DMF.
-
In a separate tube, mix 1 part 10X PBS with 9 parts glycerol.
-
Slowly add the n-propyl gallate stock solution to the glycerol/PBS mixture to a final concentration of 0.1% (w/v) while stirring.
-
Store the final mounting medium at 4°C in the dark.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole [omlc.org]
- 6. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 7. VitroView™ Anti-Fade Permanent Aqueous Mounting Medium - [vitrovivo.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. bicellscientific.com [bicellscientific.com]
Technical Support Center: NBD-X Acid Staining in Fixed Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with poor NBD-X acid staining in fixed cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound (6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)hexanoic Acid) is a fluorescent probe used for the study of fatty acids and sterols.[1][2] As a lipophilic dye, it is utilized to stain cellular membranes and investigate the binding sites of fatty acid and sterol carrier proteins.[2][3]
Q2: What are the spectral properties of this compound?
This compound is typically excited by blue light and emits green fluorescence. For optimal detection, use a microscope equipped with a filter set appropriate for its excitation and emission maxima.
| Property | Wavelength (nm) |
| Excitation Maximum | ~467 nm |
| Emission Maximum | ~539 nm |
| Source: AAT Bioquest[4] |
Q3: How should I store and handle this compound?
This compound is typically a solid and should be stored frozen (at or below -15°C) and protected from light.[4] For use, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][4] Once in solution, it is recommended to store it at -20°C for up to a month or at -80°C for up to six months, always protected from light.[1]
Q4: Can I stain cells with this compound after they have been fixed?
While many protocols for lipid-binding dyes recommend a "stain-then-fix" approach, it is possible to stain cells after fixation. However, this "fix-then-stain" method requires careful optimization of the fixation and permeabilization steps to avoid the extraction of cellular lipids, which can lead to poor or no staining.
Q5: Why is my NBD-X fluorescence signal weak in aqueous solutions?
The fluorescence of NBD derivatives is highly sensitive to the environment. In aqueous solutions, the fluorescence intensity of this compound is significantly reduced.[1][4] This is an important consideration during washing steps and when preparing the staining solution.
Troubleshooting Guide for Poor NBD-X Staining in Fixed Cells
This guide addresses common issues encountered when staining fixed cells with this compound.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Suggested Solution | Rationale |
| Lipid Extraction During Fixation/Permeabilization | Use a mild fixation method, such as 2-4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[5][6][7] Avoid using methanol (B129727) or acetone (B3395972) as fixatives, as they can dissolve cellular lipids.[8] | PFA cross-links proteins, which can help preserve the overall cell structure without aggressively removing lipids. Methanol and acetone, on the other hand, are organic solvents that will extract lipids, the target of this compound. |
| Omit or use a very mild permeabilization agent. If permeabilization is necessary for a co-staining experiment, consider using a gentle detergent like Saponin, which selectively interacts with membrane cholesterol, over Triton X-100, which can remove both lipids and proteins.[9] | Strong detergents like Triton X-100 can create pores in the cell membrane by removing lipids, which will lead to a loss of the staining target. | |
| Inappropriate Staining Buffer | Perform the staining in a buffer with low aqueous content if possible, or minimize the incubation time in aqueous buffers. Ensure the final concentration of DMSO from the stock solution is kept to a minimum to avoid cell damage. | The fluorescence of this compound is quenched in aqueous environments.[1][4] |
| Incorrect Microscope Filter Set | Verify that your microscope is equipped with a filter set that matches the excitation and emission spectra of this compound (Excitation: ~467 nm, Emission: ~539 nm).[4] A standard FITC or GFP filter set is often suitable. | An incorrect filter set will result in inefficient excitation of the fluorophore and/or poor collection of the emitted light. |
| Photobleaching | Minimize the exposure of the stained sample to the excitation light. Use an anti-fade mounting medium if possible. | NBD, like many fluorophores, is susceptible to photobleaching, which is the light-induced destruction of the fluorescent molecule. |
| Low Probe Concentration | Titrate the concentration of this compound to find the optimal staining concentration for your cell type and experimental conditions. | An insufficient concentration of the probe will result in a weak signal. |
Problem 2: High Background Fluorescence
| Potential Cause | Suggested Solution | Rationale |
| Excess Probe Concentration | Reduce the concentration of this compound used for staining. | Using too high a concentration of the probe can lead to non-specific binding and high background fluorescence. |
| Inadequate Washing | Increase the number and/or duration of washing steps after staining to remove unbound probe. Perform washes with cold PBS to reduce the rate of probe dissociation from target membranes. | Insufficient washing will leave unbound fluorescent probe in the sample, contributing to background noise. |
| Cell Autofluorescence | Image an unstained, fixed sample to determine the level of intrinsic cell autofluorescence. If high, consider using a background subtraction tool in your image analysis software. | Some cell types naturally fluoresce, and fixation can sometimes exacerbate this issue.[10] |
Experimental Protocols
Proposed "Fix-then-Stain" Protocol for this compound
This is a suggested starting protocol for staining fixed, adherent cells with this compound. Optimization will be required for different cell types and experimental conditions.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS (methanol-free is recommended)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Staining buffer (e.g., PBS or a low-aqueous buffer)
-
Mounting medium (anti-fade recommended)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with PBS at room temperature.
-
Fixation:
-
Washing after Fixation: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional and requires caution):
-
If permeabilization is required for co-staining, use a mild detergent. A brief incubation with a low concentration of Saponin (e.g., 0.1% in PBS for 5-10 minutes) is a potential starting point.
-
Crucially, test for signal loss compared to a non-permeabilized sample.
-
If permeabilization is performed, wash the cells three times with PBS.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in the desired staining buffer to the final working concentration (e.g., 1-10 µM, requires optimization).
-
Remove the PBS from the cells and add the this compound staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing after Staining:
-
Remove the staining solution.
-
Gently wash the cells two to three times with cold PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with an appropriate filter set for this compound (e.g., FITC/GFP).
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: Experimental workflow for this compound staining of fixed cells.
Caption: Troubleshooting logic for poor this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. NBD-X | CAS 88235-25-0 | Chemodex | Biomol.com [biomol.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. sysy.com [sysy.com]
- 6. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
improving signal-to-noise ratio in NBD-X acid experiments
Welcome to the technical support center for NBD-X acid applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the signal-to-noise ratio in your experiments involving this versatile fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a fluorescent probe commonly used for labeling biopolymers.[1] It is particularly useful for studying fatty acids and sterols, as well as for staining cell membranes.[1][2] Compared to NBD chloride and fluoride, this compound often provides better yields for labeling.[1][3]
Q2: What are the spectral properties of this compound?
This compound is typically excited around 467 nm and emits at approximately 539 nm, appearing as green fluorescence.[3][4] These properties make it compatible with standard FITC filter sets.
Q3: Why is the fluorescence of this compound environmentally sensitive?
The fluorescence of NBD derivatives is highly sensitive to the surrounding environment.[1][3] Its fluorescence intensity is significantly reduced in aqueous (polar) solutions and enhanced in hydrophobic (non-polar) environments, such as lipid membranes.[1][3] This property makes it an excellent probe for studying lipid-protein interactions and membrane dynamics.
Q4: How should I store this compound?
This compound should be stored in a dry, dark place. For long-term storage, it is recommended to keep it at -20°C.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C and protected from light.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides solutions to improve your signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from your labeled target.
| Potential Cause | Troubleshooting Steps |
| Excessive Probe Concentration | Perform a concentration titration to determine the lowest effective concentration that provides a clear signal without high background. For similar NBD-labeled lipids, concentrations are ideally kept below 5 µM.[5] |
| Unbound Probe | Implement thorough washing steps after staining to remove any unbound this compound. A "back-exchange" protocol, incubating cells with bovine serum albumin (BSA) after staining, can effectively remove excess probe from the plasma membrane.[5] |
| Autofluorescence of Media or Cells | Use a phenol (B47542) red-free and riboflavin-free imaging medium to reduce media-induced autofluorescence.[5] To assess cellular autofluorescence, include an unstained control sample in your experiment.[6] |
| Non-specific Binding | Use blocking agents to minimize non-specific binding of the probe.[7] Ensure that the labeling reaction is specific to the target molecule. |
| Contaminated Imaging Vessels | Use high-quality, clean glass-bottom dishes for imaging, as plastic can contribute to background fluorescence.[8] |
Issue 2: Weak or No Fluorescent Signal
A faint signal can make it difficult to detect and analyze your target.
| Potential Cause | Troubleshooting Steps |
| Low Probe Concentration | Optimize the staining concentration by performing a titration. If the signal is consistently low, a higher concentration may be needed, but be mindful of potential background issues.[7] |
| Suboptimal Environmental Conditions | NBD fluorescence is quenched in aqueous environments. Ensure the local environment of your labeled molecule is sufficiently hydrophobic to elicit a strong signal. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation ~467 nm, Emission ~539 nm). |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using an antifade mounting medium for fixed samples.[9] |
| Inefficient Labeling | Ensure that the labeling protocol is optimized for your specific protein or lipid of interest. Check the pH of the labeling buffer, as it can affect the reactivity of the probe. |
Issue 3: Photobleaching (Signal Fades Quickly)
Photobleaching is the photochemical destruction of a fluorophore, leading to a rapid loss of signal upon exposure to light.
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | Reduce the intensity and duration of light exposure during imaging. Use neutral density filters to decrease the excitation intensity.[10] |
| High Laser Power | Use the lowest laser power setting that allows for adequate signal detection. |
| Absence of Antifade Reagents | For fixed cells, use a commercially available antifade mounting medium to protect the fluorophore from photobleaching.[9][11] Common antifade agents include PPD, n-propyl gallate, and DABCO.[9] |
| Repetitive Imaging of the Same Area | If multiple images are required, minimize the exposure of the same area repeatedly. If possible, use a fresh area of the sample for each image acquisition. |
Experimental Protocols
Protocol 1: Live Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound to visualize cellular membranes or study lipid uptake.
Materials:
-
This compound
-
Anhydrous DMSO
-
Live cells cultured on glass-bottom dishes
-
Phenol red-free cell culture medium or imaging buffer (e.g., PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (optional, for back-exchange)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C), phenol red-free cell culture medium or imaging buffer to the desired final concentration (typically 1-5 µM). The optimal concentration should be determined empirically through titration.
-
Cell Staining:
-
Wash the cells once with the warm imaging buffer.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with the warm imaging buffer to remove any unbound dye.
-
-
(Optional) Back-Exchange: To reduce plasma membrane background, incubate the cells with a solution of fatty acid-free BSA for 10-15 minutes at 4°C.[5]
-
Imaging: Add fresh, warm imaging buffer to the cells and proceed with fluorescence microscopy using a filter set appropriate for NBD (Excitation ~467 nm, Emission ~539 nm).
Protocol 2: Protein Labeling with this compound
This protocol outlines the general steps for labeling a purified protein with this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Purified protein in a suitable buffer (amine-free, e.g., PBS or bicarbonate buffer, pH 8.0-9.0)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of DMSO or DMF to create a 10 mg/mL solution.
-
Labeling Reaction:
-
While gently stirring, slowly add the this compound solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a good starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~467 nm (for NBD).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related NBD derivatives to aid in experimental design and data interpretation.
| Parameter | Value | Notes |
| Excitation Maximum | ~467 nm | [3][4] |
| Emission Maximum | ~539 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | In methanol |
| Fluorescence Quantum Yield (Φ) | Varies significantly | Highly dependent on the solvent environment. Generally low in aqueous solutions and higher in non-polar environments. For example, the quantum yield of NBD-NMe₂ is 0.008 in water, while NBD-NHMe is 0.04.[12] |
| pKa | ~4.10 (for a lysosome-localizing NBD probe) | The fluorescence of some NBD derivatives can be pH-dependent.[13] |
Visualizations
Experimental Workflow for Live Cell Staining
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-X acid solubility issues and solutions
Welcome to the technical support center for NBD-X acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a fluorescent probe commonly used for the study of fatty acids and sterols.[1][2] It is also utilized for labeling biopolymers, offering better yields compared to NBD chloride and fluoride.[1][2] Its fluorescence is highly sensitive to the polarity of its environment, making it a valuable tool for investigating the binding sites of fatty acid and sterol carrier proteins and for cell membrane staining.[3][4]
Q2: What is the primary solvent for dissolving this compound?
The most recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5][6] It is soluble in DMSO at concentrations as high as 100 mg/mL (339.84 mM).[1][2]
Q3: Why is my this compound not dissolving in DMSO?
Several factors can contribute to poor solubility in DMSO:
-
Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][2] Always use newly opened, anhydrous, or high-purity DMSO.
-
Insufficient Sonication: For high concentrations, ultrasonic treatment may be necessary to fully dissolve the compound.[1][2]
-
Low Temperature: Ensure the DMSO and this compound are at room temperature before mixing.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
No, this compound has very poor solubility in aqueous solutions. Its fluorescence intensity is also significantly reduced in aqueous environments.[1][2][7] It is considered a lipophilic, or fat-soluble, probe. For use in aqueous systems, a stock solution in an organic solvent like DMSO must first be prepared and then diluted into the aqueous buffer.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
This is a common issue with lipophilic dyes. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration.
-
Increase the Percentage of Organic Solvent: While not always possible for biological experiments, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.
-
Use a Surfactant or Carrier Protein: Incorporating a non-ionic surfactant (e.g., Pluronic F-127 or Tween-20) or a carrier protein like bovine serum albumin (BSA) in your aqueous buffer can help to solubilize the lipophilic dye and prevent aggregation.
-
Rapid Mixing: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. DMSO has absorbed water (hygroscopic).2. Insufficient agitation.3. Low temperature. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Sonicate the solution in a water bath for 5-10 minutes.3. Gently warm the solution to room temperature. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Final concentration is above the aqueous solubility limit.2. Slow or inadequate mixing. | 1. Reduce the final working concentration of this compound.2. Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. |
| Solution is cloudy or shows aggregation over time. | 1. Compound is coming out of solution.2. Interaction with components in the buffer. | 1. Add a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) to the aqueous buffer.2. Prepare fresh dilutions immediately before use. |
| Low or no fluorescent signal in the experiment. | 1. Fluorescence is quenched in the aqueous environment.2. This compound has degraded.3. Incorrect filter set on the microscope/plate reader. | 1. This is an inherent property. Ensure the probe is in a hydrophobic environment (e.g., bound to a protein or membrane) for optimal fluorescence.2. Protect stock solutions from light and store them properly.3. Use a filter set appropriate for NBD fluorescence (Excitation ~467 nm, Emission ~539 nm).[6] |
Quantitative Data Summary
The following tables provide a quick reference for preparing stock solutions of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (339.84 mM) | May require sonication. Use of hygroscopic DMSO can negatively impact solubility.[1][2] |
| Aqueous Buffer | Poorly soluble | Fluorescence is significantly quenched.[1][2] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg of this compound | Volume of DMSO for 5 mg of this compound | Volume of DMSO for 10 mg of this compound |
| 1 mM | 3.3984 mL | 16.9918 mL | 33.9836 mL |
| 5 mM | 0.6797 mL | 3.3984 mL | 6.7967 mL |
| 10 mM | 0.3398 mL | 1.6992 mL | 3.3984 mL |
Data adapted from MedchemExpress and AAT Bioquest product information.[1][2][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature.
-
Weigh out the desired amount of this compound in a suitable container (e.g., a microcentrifuge tube). For example, to prepare 1 mL of a 10 mM solution, use 2.94 mg of this compound (Molecular Weight: 294.27 g/mol ).
-
Add the appropriate volume of anhydrous DMSO. For 2.94 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into smaller volumes in amber or light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, HEPES)
-
Vortex mixer
Procedure:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
In a fresh tube, add the required volume of aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Visualizations
Caption: Workflow for this compound Solution Preparation.
Caption: Troubleshooting Precipitation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. NBD-X | CAS 88235-25-0 | Chemodex | Biomol.com [biomol.com]
- 5. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Non-Specific Binding of NBD-X Acid
Welcome to the technical support center for NBD-X acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively controlling non-specific binding of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve high-quality, specific fluorescent labeling.
Troubleshooting Guides
High background and non-specific staining are common challenges in fluorescence-based assays. This guide provides a systematic approach to identifying and resolving these issues when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence: Biological samples naturally fluoresce, which can mask the specific signal from this compound. | - Control: Image an unstained sample to determine the level of autofluorescence.[1][2] - Quenching: Use a commercial autofluorescence quenching kit or a solution of 0.1% sodium borohydride (B1222165) in PBS after fixation.[1][2] |
| Excess Probe Concentration: Using too much this compound can lead to high non-specific binding.[3][4][5] | - Titration: Perform a concentration titration to determine the optimal this compound concentration that provides a good signal-to-noise ratio.[3][4] | |
| Inadequate Blocking: Non-specific binding sites on cells or other substrates are not sufficiently blocked.[3][6] | - Blocking Agents: Use a blocking solution such as 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in your buffer.[6][7][8][9] - Increase Blocking Time/Concentration: Extend the incubation time with the blocking agent or increase its concentration.[2] | |
| Insufficient Washing: Unbound this compound is not adequately washed away.[3] | - Increase Wash Steps: Increase the number and duration of wash steps after incubation with this compound.[2][3] - Add Detergent to Wash Buffer: Include a mild non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 in your wash buffer to help remove non-specifically bound probe.[10][11][12] | |
| Non-Specific Staining of Cellular Compartments | Hydrophobic Interactions: The hydrophobic nature of the NBD moiety can lead to its accumulation in lipid-rich structures. | - Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the staining and wash buffers to reduce hydrophobic interactions.[12] - Back-Extraction: For live-cell imaging where NBD-lipids are used, a "back-exchange" with a solution of fatty acid-free BSA can help remove excess probe from the plasma membrane. |
| Signal Too Weak or Fades Quickly (Photobleaching) | Photobleaching: The NBD fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light.[13][14] | - Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging.[13] - Use Anti-Fade Reagents: For fixed samples, use a mounting medium containing an anti-fade reagent. - Optimize Imaging Settings: Use the lowest possible laser power and exposure time that still provides a detectable signal. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, is a fluorescent probe commonly used for labeling biopolymers such as proteins and lipids.[15][16] Its fluorescence is highly sensitive to the polarity of its environment, making it a useful tool for studying binding events and conformational changes.
Q2: Why am I seeing high background fluorescence in my experiment?
High background fluorescence can be caused by several factors, including autofluorescence of your sample, using too high a concentration of this compound, inadequate blocking of non-specific binding sites, or insufficient washing to remove unbound probe.[1][2][3][4][5]
Q3: What are the best blocking agents to use with this compound?
Commonly used and effective blocking agents include Bovine Serum Albumin (BSA) at a concentration of 1-5% and normal serum (e.g., goat serum) at 5%.[6][7][8][9] The choice of blocking agent may depend on your specific application and should be optimized for your experimental system.
Q4: Can I add detergents to my buffers to reduce non-specific binding?
Yes, non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (typically 0.05-0.1%) can be added to your staining and wash buffers.[10][11][12] These detergents help to disrupt non-specific hydrophobic and ionic interactions.
Q5: How can I optimize the concentration of this compound for my experiment?
It is crucial to perform a titration to find the optimal concentration of this compound. Start with a concentration range and select the lowest concentration that gives a specific signal with a low background.[4]
Q6: What are the storage and stability recommendations for this compound?
This compound should be stored at -20°C and protected from light.[15] Stock solutions are typically prepared in an organic solvent like DMSO and can be stored at -20°C for about a month or at -80°C for up to six months.[15] Avoid repeated freeze-thaw cycles.
Data Presentation
The following tables summarize key quantitative data for this compound and common reagents used to control non-specific binding.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Wavelength (λex) | ~466 nm |
| Emission Wavelength (λem) | ~539 nm |
| Molar Extinction Coefficient | ~25,000 cm⁻¹M⁻¹ |
| Quantum Yield | Environmentally sensitive |
Table 2: Recommended Concentrations of Common Blocking and Washing Reagents
| Reagent | Typical Concentration Range | Purpose |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Blocking non-specific protein binding sites.[6][7][8][9] |
| Normal Goat Serum | 5% (v/v) | Blocking non-specific antibody binding sites.[6] |
| Tween-20 | 0.05 - 0.1% (v/v) | Reducing non-specific hydrophobic interactions in wash buffers.[10][12] |
| Triton X-100 | 0.1 - 0.25% (v/v) | Permeabilization and reducing non-specific binding.[6][10] |
Experimental Protocols
Protocol 1: General Protocol for Staining Fixed Cells with this compound
This protocol provides a general guideline for staining fixed cells with this compound, with an emphasis on steps to minimize non-specific binding.
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture to the desired confluency.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
This compound Staining:
-
Dilute this compound to the pre-determined optimal concentration in blocking buffer.
-
Incubate cells with the this compound solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Prepare a wash buffer: PBS with 0.05% Tween-20.[12]
-
Wash cells three times with wash buffer for 5-10 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount coverslips on microscope slides using a mounting medium, preferably one containing an anti-fade reagent.
-
Image the cells using appropriate filter sets for NBD fluorescence (Excitation ~466 nm, Emission ~539 nm).
-
Protocol 2: Labeling Proteins in Solution with this compound
This protocol outlines a general procedure for labeling purified proteins in solution with this compound.
-
Buffer Preparation:
-
Prepare a labeling buffer, typically a phosphate (B84403) or bicarbonate buffer at pH 8.0-9.0. Ensure the buffer is free of any primary amines (e.g., Tris).
-
-
Protein Solution Preparation:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. This ratio should be optimized for your specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification of Labeled Protein:
-
Remove the unreacted this compound by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions, which will be visibly yellow-orange.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~466 nm).
-
Visualizations
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biotium.com [biotium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
effect of pH on NBD-X acid fluorescence and reactivity
Welcome to the technical support center for NBD-X acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the effect of pH on this compound fluorescence and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, specifically 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, is a fluorescent probe used for studying fatty acids, sterols, and for labeling biopolymers.[1][2][3] It is a derivative of 4-nitrobenzofurazan (NBD) and contains a hexanoic acid linker.[3] Compared to NBD chloride (NBD-Cl) and NBD fluoride (B91410) (NBD-F), this compound often provides better yields for labeling biomolecules.[2][4]
Q2: How does pH affect the fluorescence of this compound and its derivatives?
The fluorescence of NBD derivatives is highly sensitive to their environment, including solvent polarity and pH.[2][4][5] Generally, the fluorescence intensity of NBD-amine adducts can be influenced by the protonation state of the molecule. For some NBD-based fluorescent probes, fluorescence is enhanced in acidic environments, such as lysosomes (pH 4.5-5.0), due to the protonation of an amine group which can suppress photoinduced electron transfer (PET) quenching.[6] Conversely, for labeling reactions, the fluorescence of the resulting NBD-adduct is often optimal in a slightly alkaline environment. The fluorescence intensity of NBD derivatives is also known to decrease significantly in aqueous solutions compared to nonpolar environments.[2][4][5]
Q3: How does pH affect the reactivity of this compound?
The reactivity of this compound with primary and secondary amines is pH-dependent. The reaction, a nucleophilic aromatic substitution, is generally favored at alkaline pH (typically pH 8-11).[7] At these higher pH values, the amine nucleophile is deprotonated and therefore more reactive. At acidic or neutral pH, the reaction rate is significantly lower.
Q4: What are the typical excitation and emission wavelengths for this compound derivatives?
The spectral properties of NBD derivatives are influenced by their local environment. However, typical approximate excitation and emission maxima for NBD-amine adducts are around 467 nm and 539 nm, respectively.[4] It is always recommended to determine the optimal excitation and emission wavelengths experimentally for your specific NBD-labeled molecule and buffer conditions.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect pH for fluorescence measurement | Verify the pH of your buffer. The fluorescence of NBD adducts is environmentally sensitive. For certain probes, acidic pH enhances fluorescence, while for others, a neutral or slightly alkaline pH may be optimal.[6] |
| Suboptimal pH for labeling reaction | Ensure the labeling reaction was performed at an optimal alkaline pH (typically 8-11) to ensure efficient conjugation with your amine-containing molecule.[7] |
| Aqueous environment quenching | The fluorescence intensity of NBD derivatives is significantly lower in aqueous solutions.[2][4][5] If possible, measure fluorescence in a less polar environment or use it as a reporter for binding to a hydrophobic site. |
| Low labeling efficiency | In addition to suboptimal pH, other factors can affect labeling. Ensure you are using the correct molar ratio of this compound to your target molecule and that incubation times and temperatures are appropriate. |
| Photobleaching | NBD dyes can be susceptible to photobleaching. Minimize exposure of your sample to the excitation light source. Use fresh samples for measurements and consider using an anti-fade reagent if applicable. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NBD reagent at high pH | At very high alkaline pH, NBD-Cl can decompose to a fluorescent NBD-OH species.[7] While this compound is more stable, prolonged incubation at very high pH could potentially lead to some hydrolysis. Consider reducing the pH slightly (e.g., to pH 8-9) or shortening the reaction time. After the reaction, adjusting the pH to a more neutral or acidic level can help minimize the background from the hydrolyzed reagent.[8] |
| Unreacted this compound | Remove unreacted this compound after the labeling reaction using dialysis, size-exclusion chromatography, or other appropriate purification methods. |
| Contaminated reagents or solvents | Ensure all buffers and solvents are of high purity and are free from fluorescent contaminants. Always run a blank sample containing all components except your labeled molecule. |
Quantitative Data
Table 1: Effect of pH on the Reactivity of NBD-Cl with Amines (as a proxy for this compound)
| pH | Relative Reaction Rate |
| 7.0 | Low |
| 8.0 | Moderate |
| 9.0 | High |
| 10.0 | Very High |
| 11.0 | High (potential for hydrolysis) |
| Note: This table provides a generalized trend. The optimal pH can vary depending on the specific amine and reaction conditions. |
Table 2: Spectral Properties of a Typical NBD-Amine Adduct
| Property | Value |
| Excitation Maximum (λex) | ~467 nm |
| Emission Maximum (λem) | ~539 nm |
| Molar Extinction Coefficient (ε) | ~13,000 cm⁻¹M⁻¹ at ~467 nm |
| Values can vary based on the solvent and the conjugated molecule. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Amine-Containing Molecule with this compound
-
Prepare Stock Solution: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.
-
Prepare Reaction Buffer: Prepare a buffer with a pH in the range of 8.0-9.5, such as a sodium borate (B1201080) or sodium bicarbonate buffer.
-
Dissolve Target Molecule: Dissolve your amine-containing molecule in the reaction buffer.
-
Labeling Reaction: Add the this compound stock solution to the solution of your target molecule. A typical molar ratio is a 5- to 10-fold molar excess of the this compound.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted this compound from the labeled product by gel filtration, dialysis, or HPLC.
Protocol 2: Measuring pH-Dependent Fluorescence of an NBD-Labeled Molecule
-
Prepare a Series of Buffers: Prepare a set of buffers covering the desired pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate buffer for pH 8-10).
-
Sample Preparation: Dilute the purified NBD-labeled molecule into each buffer to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Measurement:
-
Set the excitation wavelength on a spectrofluorometer (e.g., 467 nm).
-
Record the emission spectrum (e.g., from 500 nm to 650 nm).
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH profile of your NBD-labeled molecule.
Visualizations
Caption: Workflow for determining the pH profile of an NBD-labeled molecule.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBD-X [6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid] - 100 mg [anaspec.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
best practices for handling and storing NBD compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing NBD (Nitrobenzoxadiazole) compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are NBD compounds and what are their primary applications?
A1: NBD compounds are small, fluorescent molecules widely used as labeling reagents in biological research.[1][2] Their key features include environmental sensitivity, reactivity towards amines and thiols, and a fluorescence-quenching ability, making them valuable for various applications.[1] Common uses include fluorescently tagging lipids (e.g., NBD ceramide), amino acids, and other small molecules to study cellular processes like lipid trafficking, Golgi apparatus dynamics, and fructose (B13574) uptake.[3][4][5][6]
Q2: What are the general safety precautions for handling NBD compounds?
A2: When handling NBD compounds, it is crucial to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, nitrile gloves, and a laboratory coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood, especially when handling powdered forms, to avoid inhalation.[7][8] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[7]
Q3: How should I store NBD compounds and their stock solutions?
A3: Proper storage is critical to maintain the integrity of NBD compounds. Solid forms should be stored in a cool, dry, and dark place, away from incompatible substances like strong oxidizing agents.[8] For stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles, which can degrade the compound.[9] Store stock solutions at -20°C or -80°C, protected from light.[10] When stored at -80°C, they can be stable for up to 6 months, while at -20°C, they should be used within a month.[10]
Q4: What are common solvents for dissolving NBD compounds?
A4: NBD compounds are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[11] The choice of solvent depends on the specific NBD derivative and the experimental application. For biological assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in an aqueous buffer or cell culture medium.[9]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
Possible Causes & Solutions:
-
Compound Degradation:
-
Photobleaching:
-
Incorrect Filter Sets:
-
Solution: Verify that the excitation and emission filters on your microscope are appropriate for the specific NBD derivative you are using.
-
-
Low Probe Concentration:
-
Solution: The concentration of the NBD probe may be too low for detection. Optimize the labeling concentration by performing a titration experiment.
-
Issue 2: High Background Fluorescence
Possible Causes & Solutions:
-
Excessive Probe Concentration:
-
Solution: A high concentration of the NBD probe can lead to non-specific binding and high background.[3] Optimize the probe concentration to find the lowest effective concentration that provides a specific signal.
-
-
Inadequate Washing:
-
Solution: Insufficient washing after staining can leave unbound probe in the sample. Increase the number and duration of wash steps to remove excess NBD compound.[5]
-
-
Autofluorescence:
-
Solution: Biological samples can exhibit natural fluorescence (autofluorescence). To check for this, prepare an unstained control sample and image it using the same settings as your stained samples. If autofluorescence is high, consider using a fluorophore with a longer wavelength.
-
Data Presentation
Table 1: Physicochemical Properties of a Representative NBD Compound (NBD-Cl)
| Property | Value | Reference |
| Appearance | Yellow crystalline powder | [11] |
| Molecular Weight | 199.59 g/mol | |
| Melting Point | 103-105 °C | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [11] |
Table 2: Recommended Storage Conditions for NBD Compounds
| Form | Temperature | Light Conditions | Duration | Reference |
| Solid | Cool, dry place | Protected from light | Long-term | [8] |
| Stock Solution | -20°C | Protected from light | Up to 1 month | |
| Stock Solution | -80°C | Protected from light | Up to 6 months | [10] |
Experimental Protocols
General Protocol for Fluorescent Labeling of Primary Amines with NBD-Cl
This protocol provides a general guideline for labeling primary amines with 4-Chloro-7-nitrobenzofurazan (NBD-Cl). Optimization may be required for specific applications.
Materials:
-
NBD-Cl
-
Sodium acetate (B1210297) saturated ethanol solution
-
Sample containing primary amines (e.g., amino acid solution)
-
Pyrex test tubes
-
Incubator or water bath at 75°C
Procedure:
-
In a Pyrex test tube, combine the following reagents in order:
-
2.0 mL of ethanol
-
0.1 mL of NBD-Cl solution in ethanol (e.g., 1.41 µg/mL)
-
0.1 mL of ethanol saturated with sodium acetate
-
0.1 mL of the amino acid solution (e.g., 400-600 µg/mL)
-
-
Mix the solution thoroughly.
-
Incubate the reaction mixture at 75°C for 20 minutes.[10]
-
After incubation, allow the solution to cool to room temperature.
-
The fluorescently labeled sample is now ready for analysis (e.g., by fluorescence spectroscopy or chromatography).
Visualizations
Caption: A flowchart for systematically troubleshooting common NBD staining issues.
Caption: Reaction mechanism of NBD-Cl with a primary amine to form a fluorescent product.
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tools for visualization and analysis of molecular networks, pathways, and -omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NBD-X Acid, NBD-Cl, and NBD-F for Fluorescent Labeling
For researchers, scientists, and drug development professionals seeking to fluorescently label biomolecules, the choice of the right labeling reagent is critical for experimental success. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) family of fluorophores offers a versatile toolkit for this purpose. This guide provides an objective comparison of three key amine-reactive NBD derivatives: NBD-X acid, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), supported by experimental data and detailed protocols to aid in reagent selection.
The core advantage of NBD fluorophores lies in their environmental sensitivity; they are typically non-fluorescent or weakly fluorescent in aqueous solutions and become highly fluorescent in hydrophobic environments, making them excellent probes for studying protein conformation, membrane interactions, and other biomolecular processes.[1][2][3] The reaction mechanism for NBD-Cl and NBD-F involves a nucleophilic aromatic substitution, where the leaving group (chloride or fluoride) is replaced by a primary or secondary amine on the target molecule.[4][5] NBD-X, which is 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, and its activated succinimidyl ester form (NBD-X, SE), offer an alternative approach with reportedly higher conjugation efficiencies.[6][7]
Quantitative Performance Comparison
The selection of an appropriate NBD labeling reagent often depends on the desired reactivity, with NBD-F being significantly more reactive than NBD-Cl. For instance, the reaction of NBD-F with glycine (B1666218) is reported to be 500 times faster than that of NBD-Cl.[1][8] While direct comparative studies are limited, this compound and its succinimidyl ester are reported to provide better yields for labeling biopolymers compared to both NBD-Cl and NBD-F.[6][7]
| Feature | This compound / NBD-X, SE | NBD-Cl | NBD-F |
| Reactive Group | Carboxylic Acid / Succinimidyl Ester | Chloro | Fluoro |
| Target Functional Group | Primary and secondary amines | Primary and secondary amines, thiols | Primary and secondary amines |
| Relative Reactivity | High (SE form) | Moderate | High |
| Typical Reaction pH | 7.5 - 8.5 (for SE) | 8.0 - 9.5 | 8.0 |
| Typical Reaction Time | 1-4 hours (for SE) | 20 min - 1 hour | 1 - 7 minutes |
| Typical Reaction Temperature | Room Temperature (for SE) | 60 - 75°C | 60°C |
| Excitation Max (approx.) | ~467 nm[8] | ~465 nm[8] | ~470 nm[4][9] |
| Emission Max (approx.) | ~539 nm[8] | ~535 nm[8] | ~530 nm[4][9] |
| Key Advantage | Potentially higher labeling yields[6][10] | More stable than NBD-F[1] | Highly reactive, allowing for rapid labeling[1] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are representative protocols for labeling proteins or peptides with each of the NBD reagents.
Protocol 1: Labeling with NBD-X, Succinimidyl Ester (NBD-X, SE)
This protocol is adapted for general protein labeling with a succinimidyl ester.
Materials:
-
Protein/peptide solution in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NBD-X, SE
-
Anhydrous dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein or peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare NBD-X, SE Stock Solution: Immediately before use, dissolve NBD-X, SE in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add the NBD-X, SE stock solution to the protein solution. A molar excess of the dye is typically required, with a common starting point being a 10 to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Quenching: (Optional) Add a quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NBD-X, SE. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.
Protocol 2: Labeling with NBD-Cl
This protocol is a general procedure for labeling amino acids or peptides.
Materials:
-
Amino acid or peptide solution
-
NBD-Cl solution in ethanol (B145695) (e.g., 1.41 µg/mL)
-
Ethanol
-
Ethanol saturated with sodium acetate
-
Heating block or water bath
Procedure:
-
Prepare Reaction Mixture: In a test tube, combine the following:
-
1.5 mL of ethanol
-
0.1 mL of ethanolic sodium acetate
-
0.4 mL of NBD-Cl solution
-
0.4 mL of the amino acid or peptide solution
-
-
Incubation: Incubate the mixture at 75°C for 20 minutes.[9]
-
Analysis: The resulting fluorescently labeled product can be analyzed by methods such as HPLC.
Protocol 3: Labeling with NBD-F
This protocol is a rapid method for labeling primary and secondary amines.
Materials:
-
Sample solution in 50 mM borate (B1201080) buffer (pH 8.0)
-
100 mM NBD-F in acetonitrile
-
Heating block or water bath
-
Ice bath
-
50 mM HCl
Procedure:
-
Prepare Sample: Dissolve the sample containing primary or secondary amines in 50 mM borate buffer (pH 8.0).
-
Reaction Mixture: In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F in acetonitrile.[9]
-
Incubation: Heat the vial at 60°C for 1 minute.[9]
-
Cooling: Immediately transfer the vial to an ice bath to stop the reaction.
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture.[9]
-
Analysis: The NBD-labeled sample is now ready for analysis, for example, by HPLC.
Visualization of Labeling Workflow
Caption: General workflow for labeling biomolecules with NBD reagents.
References
- 1. interchim.fr [interchim.fr]
- 2. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NBD-X, succinimidyl ester *CAS 145195-58-0* | AAT Bioquest [aatbio.com]
- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Fluorescent Probes for Thiol Detection: NBD-X Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NBD-X acid and other commercially available fluorescent probes for the detection and quantification of thiols. The selection of an appropriate fluorescent probe is critical for accurately studying the roles of thiols in various biological processes, from cellular redox homeostasis to drug metabolism. This document aims to facilitate this selection by presenting objective performance data, detailed experimental protocols, and visual representations of key concepts.
Introduction to Thiol Detection with Fluorescent Probes
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are vital biomolecules involved in a myriad of physiological and pathological processes.[1] Fluorescent probes have become indispensable tools for their detection due to their high sensitivity, selectivity, and spatiotemporal resolution in living systems. These probes typically consist of a fluorophore and a thiol-reactive group. The reaction between the probe and a thiol induces a change in the fluorophore's electronic properties, resulting in a detectable change in fluorescence, such as an increase in intensity ("turn-on"), a shift in the emission wavelength (ratiometric), or a decrease in intensity ("turn-off").
This compound (4-(N-(6-aminohexanoic acid))-7-nitrobenz-2-oxa-1,3-diazole) belongs to the nitrobenzoxadiazole (NBD) family of fluorescent probes. Like other NBD halides (e.g., NBD-Cl, NBD-F), it reacts with nucleophiles such as thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] While specific quantitative performance data for this compound in thiol detection is not extensively documented in peer-reviewed literature, it is reported to offer higher labeling yields for biopolymers compared to NBD chloride and fluoride.[1] This guide will therefore compare the general characteristics of NBD-based probes with other prominent classes of thiol-reactive fluorescent probes, supported by available experimental data.
Performance Comparison of Thiol Probes
The selection of a fluorescent probe for a specific application depends on several key performance parameters. The following tables summarize available quantitative data for representative probes from different classes.
Table 1: Spectroscopic Properties and Performance Metrics of Thiol-Reactive Fluorescent Probes
| Probe Class | Representative Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| NBD-Based | NBD-Cl (as a proxy for this compound) | ~470 | ~540 | Variable, environment-dependent | Not widely reported for thiols | [4][5] |
| Coumarin-Based | Coumarin-allylic ester conjugate | 325 | 450 | Not reported | 47.7 nM | [3] |
| SWJT-14 | 380 (for Cys) | 470 (for Cys) | 0.028 (for Cys adduct) | 28.7 nM (for Cys) | [4] | |
| Maleimide-Based | Imidazo[1,5-α]pyridine-maleimide | Not reported | Not reported | Not reported | 28 nM | [6] |
| Tetraphenylethene-maleimide | Not reported | Not reported | Not reported | ~1 ppb (for Cys) | [7] | |
| Iodoacetamide-Based | 5-Iodoacetamidofluorescein (5-IAF) | ~494 | ~520 | 0.92 (conjugated to protein) | ~1 µM | [8] |
| BODIPY-Based | BODIPY-maleimide (p-MB) | ~505 | ~515 | ~0.9 (in organic media) | ~0.5 nM | [9] |
| BODIPY-based probe 1 | 538 | 558 | Not reported | 56 nM (for GSH) | [10] |
Table 2: Reactivity and Selectivity of Thiol Probes
| Probe Class | Reaction Mechanism | Selectivity | Key Features |
| NBD-Based | Nucleophilic Aromatic Substitution | Generally reactive towards thiols and amines. Selectivity for specific biothiols can be engineered. | Environment-sensitive fluorescence. Can be used for ratiometric sensing. |
| Coumarin-Based | Michael Addition, Nucleophilic Substitution, Cleavage-based | Can be designed for high selectivity towards specific thiols (e.g., Cys over GSH). | Often "turn-on" probes with significant fluorescence enhancement. |
| Maleimide-Based | Michael Addition | Highly reactive towards thiols at neutral pH. | Widely used for protein labeling. Can be rendered fluorogenic. |
| Iodoacetamide-Based | Nucleophilic Substitution (SN2) | Primarily thiol-reactive, but can react with other nucleophiles at higher pH. | Forms stable thioether bonds. Commonly used for protein alkylation. |
| BODIPY-Based | Various (Michael Addition, Substitution, etc.) | Can be tuned for high selectivity and sensitivity. | Bright fluorophores with sharp emission peaks and high photostability. |
Signaling Pathways and Experimental Workflows
To aid in the understanding of how these probes function and how they can be experimentally validated, the following diagrams illustrate a typical signaling pathway and a general workflow for comparing fluorescent probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NBD-Cl - CAS-Number 10199-89-0 - Order from Chemodex [chemodex.com]
- 6. PlumX [plu.mx]
- 7. This compound - Immunomart [immunomart.com]
- 8. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Specificity of NBD-X Acid: A Comparative Guide to its Cross-Reactivity with Biomolecules
For researchers, scientists, and drug development professionals, understanding the reaction specificity of fluorescent probes is paramount for accurate biomolecular labeling and analysis. This guide provides an objective comparison of the cross-reactivity of NBD-X acid, a versatile fluorescent labeling reagent, with various biomolecules. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
This compound (N-succinimidyl 4-(N,N-dimethylamino)phenyl-2,1,3-benzoxadiazole-7-carboxylate) is a valuable tool for fluorescently labeling biomolecules. Its reactivity is primarily directed towards primary and secondary amines, as well as thiols.[1] This guide delves into the quantitative aspects of this compound's reactivity with different classes of biomolecules—proteins (amines and thiols), lipids, and nucleic acids—and compares its performance with other common fluorescent labeling agents.
Comparative Reactivity of this compound
This compound and its derivatives are known to react with several nucleophilic functional groups present in biomolecules. The primary targets are the amino groups of proteins and the sulfhydryl groups of cysteine residues.[1] While specific kinetic data for this compound across a wide range of biomolecules under standardized conditions is limited, we can infer its reactivity from studies on closely related NBD-derived probes.
It is important to note that this compound is reported to provide better yields for labeling biopolymers compared to NBD chloride and fluoride, suggesting a higher reactivity or stability of the succinimidyl ester group.[2]
Data Presentation: Reactivity with Thiols
The following table summarizes the pseudo-first-order rate constants (k_obs) for the reaction of a representative NBD-derived probe with various biothiols. This data provides a quantitative insight into the reactivity of the NBD scaffold with sulfhydryl groups.
| Biomolecule (Thiol) | Functional Group | Pseudo-first-order rate constant (k_obs) (s⁻¹) | Reference |
| Hydrogen Sulfide (H₂S) | Thiol | 0.0045 ± 0.0002 | [3] |
| Glutathione (GSH) | Thiol | 0.0052 ± 0.0003 | [3] |
| L-Cysteine (L-Cys) | Thiol and Amine | 0.0048 ± 0.0002 | [3] |
| N-acetylcysteine (NAC) | Thiol | 0.0049 ± 0.0003 | [3] |
Note: The data presented is for a specific NBD-derived pro-coumarin probe and may not be identical to this compound, but it provides a strong indication of the reactivity of the NBD core with thiols.
Reactivity with Other Biomolecules
-
Lipids: this compound is utilized as a fluorescent probe for fatty acids and sterols.[2] NBD-labeled lipids are widely used to study lipid trafficking and membrane dynamics.[5][6] The labeling of phospholipids (B1166683) with NBD derivatives is an established technique, although detailed kinetic data for this compound specifically is scarce. The reaction typically involves the modification of amine- or thiol-containing lipid headgroups.
-
Nucleic Acids: There is limited evidence in the searched literature to suggest significant direct reactivity of this compound with the primary components of DNA and RNA (bases, sugars, and phosphate (B84403) backbone) under standard biological labeling conditions. The functional groups on natural nucleic acids are generally less nucleophilic than primary amines or thiols. However, modified oligonucleotides containing amine or thiol linkers can be effectively labeled with this compound.[7]
Comparison with Alternative Fluorescent Probes
Several other classes of fluorescent dyes are commonly used for biomolecule labeling. Here, we compare this compound with three popular alternatives: Fluorescein Isothiocyanate (FITC), Rhodamine B Isothiocyanate (RITC), and Cyanine Dyes (e.g., Cy5-NHS ester).
| Feature | This compound | Fluorescein Isothiocyanate (FITC) | Rhodamine B Isothiocyanate (RITC) | Cyanine Dyes (e.g., Cy5-NHS Ester) |
| Primary Target | Primary/Secondary Amines, Thiols | Primary Amines, Thiols | Primary Amines | Primary Amines |
| Reactive Group | Succinimidyl Ester | Isothiocyanate | Isothiocyanate | N-hydroxysuccinimide (NHS) Ester |
| Reaction pH | ~8.3-8.5 (for amines) | ~9.0-9.5 | ~9.0 | ~8.3-8.5 |
| Photostability | Moderate | Prone to photobleaching | Generally more photostable than FITC | High |
| pH Sensitivity | Fluorescence can be environmentally sensitive | Fluorescence is pH-sensitive (decreases in acidic conditions)[7] | Less pH-sensitive than FITC | Generally pH-insensitive in the physiological range |
| Solubility | Generally requires an organic co-solvent (e.g., DMSO, DMF) | Requires an organic co-solvent | Requires an organic co-solvent | Varies; sulfo-cyanine dyes are water-soluble |
Experimental Protocols
Experimental Protocol 1: Assessing the Cross-Reactivity of this compound with Biomolecules using HPLC
This protocol outlines a method to determine the extent of labeling of different biomolecules with this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Biomolecules of interest (e.g., a model protein like BSA, a thiol-containing peptide like glutathione, an amino-functionalized lipid, an amine-modified oligonucleotide)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC system with a fluorescence detector
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare stock solutions of each biomolecule in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).
-
-
Labeling Reaction:
-
In separate microcentrifuge tubes, mix each biomolecule solution with a molar excess of the this compound stock solution. A typical starting point is a 10-fold molar excess of the dye.
-
Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the quenching solution to each reaction tube to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject a small volume (e.g., 20 µL) of each reaction mixture onto the HPLC system.
-
Run a gradient elution to separate the labeled biomolecule from the free dye and unlabeled biomolecule.
-
Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of the NBD fluorophore (typically around 470 nm and 530 nm, respectively).
-
-
Data Analysis:
-
Integrate the peak area of the labeled biomolecule.
-
The labeling efficiency can be estimated by comparing the peak area of the labeled product to the initial amount of the biomolecule, or by creating a standard curve with a purified labeled biomolecule.
-
Experimental Protocol 2: Quantifying Protein Labeling with this compound using UV-Vis Spectroscopy
This protocol describes how to determine the degree of labeling (DOL) of a protein with this compound using a UV-Vis spectrophotometer.
Materials:
-
This compound labeled protein (purified from unreacted dye)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer in which the protein is dissolved
Procedure:
-
Purify the Labeled Protein:
-
Remove the unreacted this compound from the labeling reaction mixture using a desalting column or dialysis.
-
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the NBD dye (A_max, typically around 470 nm).
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the NBD dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the maximum absorption wavelength of the NBD dye.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the NBD dye can be calculated as: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the NBD dye at its A_max.
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cross-reactivity using HPLC.
Caption: Workflow for quantifying protein labeling using UV-Vis spectroscopy.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
A Comparative Analysis of NBD-X Acid and Dansyl Chloride for Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent label is a critical decision in experimental design for researchers in life sciences and drug development. The ability to effectively tag and visualize molecules containing primary and secondary amine groups is fundamental to a wide range of applications, from protein analysis to drug localization studies. This guide provides a comprehensive, data-driven comparison of two widely used amine-labeling reagents: NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) and Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).
At a Glance: this compound vs. Dansyl Chloride
| Feature | This compound | Dansyl Chloride |
| Reactive Towards | Primary and secondary amines | Primary, secondary, and tertiary amines (under specific conditions)[1] |
| Reaction pH | Typically pH 8.0-9.5 | Alkaline, typically pH 9.5-11.0[1] |
| Reaction Time | Generally rapid | 15 min for primary/secondary amines, up to 2 hours for tertiary amines[1] |
| Fluorophore Color | Green-Orange | Blue-Green[2] |
| Environmental Sensitivity | High; fluorescence significantly quenched in aqueous environments[3] | High; fluorescence quantum yield and emission maxima are sensitive to solvent polarity[2] |
| Labeled Adduct Stability | Highly stable[4] | Stable sulfonamide adducts[5] |
Quantitative Performance Comparison
The following tables summarize the key photophysical properties of NBD- and Dansyl-labeled amine adducts. It is important to note that the fluorescence characteristics of both dyes are highly dependent on the solvent environment.
Table 1: Photophysical Properties of NBD-Amine Adducts
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~465 nm (primary amine)[6], ~485 nm (secondary amine)[6] | Methanol |
| Emission Maximum (λem) | ~535 nm (primary amine)[6], ~540 nm (secondary amine)[6] | Methanol |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ (primary amine)[6], ~25,000 M⁻¹cm⁻¹ (secondary amine)[6] | Methanol |
| Quantum Yield (Φ) | 0.3 (primary amine)[6], <0.1 (secondary amine)[6], <0.01 in water[6] | Methanol |
Table 2: Photophysical Properties of Dansyl-Amine Adducts
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~333 nm | DMF |
| Emission Maximum (λem) | ~515 nm | DMF |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ (for dansyl-glycine) | Not specified |
| Quantum Yield (Φ) | Highly environment-dependent; increases in non-polar solvents | Varies with solvent |
Reaction Mechanisms and Experimental Workflow
The chemical reactions underpinning the labeling process for both this compound and Dansyl chloride involve a nucleophilic attack from the amine group on the electrophilic labeling reagent.
This compound Amine Labeling Reaction
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic aromatic substitution. The amino group of the target molecule attacks the electron-deficient aromatic ring of the NBD moiety, leading to the displacement of a leaving group (in the case of NBD-Cl or NBD-F, a halide).
References
- 1. benchchem.com [benchchem.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - FR [thermofisher.com]
A Comparative Guide to HPLC Analysis of NBD-Derivatized Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of compounds derivatized with 4-nitrobenzo-2-oxa-1,3-diazole (NBD) reagents prior to High-Performance Liquid Chromatography (HPLC). We will delve into a comparative analysis of the two most common NBD-based derivatizing agents, 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), and evaluate the performance of different HPLC columns for the separation of the resulting derivatives. This guide incorporates detailed experimental protocols and quantitative data to aid in method selection and optimization.
NBD-F vs. NBD-Cl: A Tale of Two Reagents
NBD-F and NBD-Cl are highly effective pre-column and post-column derivatization reagents for primary and secondary amines, thiols, and some hydroxyl compounds, rendering them fluorescent and thus detectable at low concentrations.[1][2] The choice between these two reagents is primarily dictated by the desired reaction kinetics and cost considerations.
Reactivity and Reaction Conditions:
The most significant difference between NBD-F and NBD-Cl lies in their reactivity. NBD-F is considerably more reactive than NBD-Cl.[3][4] For instance, the reaction of NBD-F with glycine (B1666218) is reported to be approximately 500 times faster than that of NBD-Cl.[3] This higher reactivity of NBD-F allows for faster sample preparation, which can be advantageous for high-throughput analysis and for analytes that may be unstable under prolonged derivatization conditions.[1]
Derivatization with both reagents is typically carried out in a slightly alkaline medium (pH 8-9.5) to facilitate the nucleophilic substitution reaction.[4][5] The reaction with NBD-F can be completed in as little as one minute at 60°C, while NBD-Cl may require longer incubation times, ranging from 30 minutes to several hours at temperatures between 50-70°C to achieve complete derivatization.[4][5]
Derivative Stability and Detection:
Both NBD-F and NBD-Cl react with amines and thiols to form the same highly fluorescent NBD-adducts.[3] These derivatives are stable and exhibit fluorescence excitation maxima around 464-470 nm and emission maxima in the range of 512-540 nm.[3][4] This allows for sensitive detection using a fluorescence detector. UV detection is also possible, with a maximum absorbance at approximately 458-464 nm.[4]
Cost:
A notable advantage of NBD-Cl is its lower cost compared to NBD-F, which can be a significant factor in laboratories with high sample throughput.[4]
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is critical for achieving optimal separation of NBD-derivatized compounds. Reversed-phase columns are the most commonly employed for this purpose. Below is a comparison of commonly used stationary phases.
| Stationary Phase | Key Characteristics | Ideal For |
| C18 (Octadecylsilane) | Highly hydrophobic, offering excellent retention for a wide range of non-polar to moderately polar NBD-derivatives. Provides good peak shape and resolution for complex mixtures.[6][7] | General purpose analysis of NBD-derivatized amino acids, peptides, and pharmaceuticals.[4][8] |
| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times for non-polar analytes. Can be beneficial for reducing analysis time and for separating highly hydrophobic NBD-derivatives that may be too strongly retained on a C18 column.[7] | Analysis of very hydrophobic NBD-derivatized compounds. |
| Phenyl-Hexyl | Offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[9] Can provide improved resolution for NBD-derivatives containing aromatic moieties.[6][8] | Separation of NBD-derivatives of aromatic amines and other compounds where C18 or C8 columns provide insufficient resolution.[9] |
Table 1: Comparison of Common Reversed-Phase HPLC Columns for NBD-Derivative Analysis.
Experimental Protocols
Below are detailed protocols for the derivatization of primary and secondary amines using NBD-F and NBD-Cl.
Protocol 1: Pre-column Derivatization with NBD-F[5]
-
Sample Preparation: Dissolve or dilute the sample in 50 mM borate (B1201080) buffer (pH 8.0) containing 20 mM EDTA.
-
Derivatization Reaction: In a reaction vial, mix 300 µL of the sample solution with 100 µL of a 100 mM NBD-F solution in acetonitrile.
-
Incubation: Heat the vial at 60°C for 1 minute.
-
Reaction Termination: Immediately cool the vial in an ice bath and add 400 µL of 50 mM HCl to stop the reaction.
-
Analysis: The mixture is now ready for injection into the HPLC system.
Protocol 2: Pre-column Derivatization with NBD-Cl[4]
-
Sample Preparation: Dissolve or dilute the sample in a suitable buffer, typically a borate or phosphate (B84403) buffer with a pH between 8.5 and 9.5.
-
Derivatization Reaction: Add an excess of NBD-Cl solution (typically 1-5 mg/mL in methanol (B129727) or acetonitrile) to the sample solution.
-
Incubation: Heat the mixture at a temperature between 50°C and 70°C for a period ranging from 30 minutes to 2 hours in the dark. The optimal time and temperature should be determined experimentally for the specific analyte.
-
Reaction Termination: After cooling to room temperature, the reaction can be stopped by acidification with an acid such as hydrochloric acid or trifluoroacetic acid.
-
Analysis: The derivatized sample can then be injected into the HPLC system.
Quantitative Data Summary
The following table summarizes representative quantitative data for the HPLC analysis of various NBD-derivatized compounds.
| Analyte | Derivatizing Reagent | Column | Mobile Phase | Detection | LOD | LOQ | Linearity Range | Reference |
| Amlodipine | NBD-Cl | C18 | Isocratic | Fluorescence | - | - | 0.25-18.00 ng/mL | [4] |
| Tyramine | NBD-Cl | C18 | Isocratic | UV (458 nm) | - | - | 25-300 ng/10 µL | [4] |
| Tianeptine | NBD-Cl | C18 | Acetonitrile/Orthophosphoric acid | Fluorescence (Ex: 458 nm, Em: 520 nm) | - | - | - | [4] |
| Aliphatic Amines | NBD-Cl (post-column) | Cation-exchange | Nitric Acid | Fluorescence | 20–100 µg/L | - | - | [10] |
| Biogenic Amines | Dansyl Chloride | C18 | Acetonitrile/Water | - | 0.01-0.10 mg/kg | 0.02-0.31 mg/kg | 25-1000 mg/kg | [11] |
| Tryptophan | NBD-F | Reversed Phase | - | Fluorescence | 50 fmol | - | - | [12] |
Table 2: Summary of Quantitative Data for HPLC Analysis of NBD-Derivatized Compounds.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in the HPLC analysis of NBD-derivatized compounds, the following diagrams have been generated.
Caption: General reaction scheme for the derivatization of an analyte with an NBD reagent.
Caption: A typical experimental workflow for the HPLC analysis of NBD-derivatized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. interchim.fr [interchim.fr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC electrochemical fluorometric detection of amino acids including tryptophan using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorophore Quantum Yields: NBD-X Acid vs. Common Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of a fluorescent probe is paramount for generating high-quality, reliable experimental data. A critical parameter in this selection process is the fluorescence quantum yield (Φ), which quantifies the efficiency of a fluorophore in converting absorbed photons into emitted light. A higher quantum yield generally signifies a brighter signal, enhancing sensitivity in various applications.
This guide presents an objective comparison of the quantum yield of NBD-X acid (6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) with other prevalently used fluorophores. The information herein is supported by experimental data to aid in making informed decisions for your specific research needs.
Understanding this compound's Fluorescence Characteristics
This compound is a member of the nitrobenzoxadiazole (NBD) family of fluorophores. A defining characteristic of NBD derivatives is their high sensitivity to the local environment.[1][2][3][4] The fluorescence intensity of this compound is known to be significantly diminished in aqueous solutions, a common medium for biological experiments.[1][2][3][4] Conversely, its fluorescence is enhanced in non-polar, hydrophobic environments. This solvatochromic property makes this compound a valuable tool for investigating protein binding sites and conformational changes. However, its inherently low quantum yield in aqueous buffers is a crucial consideration. For instance, related NBD compounds exhibit very low quantum yields in water, such as NBD-NMe2 (Φ = 0.008) and NBD-NHMe (Φ = 0.04).[5]
Quantitative Comparison of Quantum Yields
The following table summarizes the quantum yield of various fluorophores across different solvent environments. This data highlights the performance of NBD derivatives relative to other widely used fluorescent probes.
| Fluorophore | Solvent/Condition | Quantum Yield (Φ) |
| NBD-NMe₂ | Water | 0.008 |
| NBD-NHMe | Water | 0.04 |
| Fluorescein | Ethanol (neutral) | 0.79 |
| 0.1 N NaOH | 0.925 | |
| Basic Ethanol | 0.97 | |
| Rhodamine B | Ethanol | 0.70 |
| Basic Ethanol | 0.65 | |
| Water | 0.31 | |
| Cy3 | - | ~0.15 |
| Cy5 | - | ~0.27 |
| Alexa Fluor 488 | Aqueous Buffer (PBS) | 0.92 |
| Alexa Fluor 594 | Aqueous Buffer (PBS) | 0.66 |
| Alexa Fluor 647 | Aqueous Buffer (PBS) | 0.33 |
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent compound is typically determined using a relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6][7][8]
Principle
The relative quantum yield (Φₓ) of an unknown sample is calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscript x denotes the unknown sample, and st denotes the standard.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (unknown sample)
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Fluorescein in 0.1 M NaOH, or Rhodamine 6G in ethanol)
-
Appropriate spectroscopic grade solvents
Procedure
-
Preparation of Solutions:
-
Prepare a series of dilute solutions for both the standard and the unknown sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the absorbance values (Aₓ and Aₛₜ).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the compound.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample (Iₓ) and the standard (Iₛₜ).
-
If different solvents are used for the sample and the standard, obtain the refractive indices (nₓ and nₛₜ) for each solvent from the literature.
-
Calculate the quantum yield of the unknown sample (Φₓ) using the equation provided above.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the relative quantum yield determination process.
Caption: Workflow for Relative Quantum Yield Determination.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound *CAS 88235-25-0* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iss.com [iss.com]
- 7. jasco-global.com [jasco-global.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
A Researcher's Guide to NBD-X Acid: Applications, Limitations, and Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-X acid) presents a versatile, yet nuanced, tool. This guide offers an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols to inform your research decisions.
This compound is a fluorescent probe frequently employed for the study of fatty acids and sterols, as well as for labeling biopolymers.[1][2] It offers advantages in labeling efficiency, providing better yields for biopolymer conjugation compared to its counterparts, NBD chloride and NBD fluoride.[1][2] However, its utility is intrinsically linked to its environmental sensitivity, a characteristic that can be both a powerful sensor and a significant limitation.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is a critical step in experimental design. The following table summarizes the key photophysical properties of this compound and two common alternatives, BODIPY FL C5 and Nile Red, to facilitate an informed choice.
| Feature | This compound | BODIPY FL C5 | Nile Red |
| Excitation Max (nm) | ~467 (in Methanol)[3] | ~505 | 450-560[4][5] |
| Emission Max (nm) | ~539 (in Methanol)[3] | ~511 | >528 (in hydrophobic env.)[4][5] |
| Quantum Yield (Φ) | Low in aqueous solutions; Varies with solvent polarity. For similar NBD-amino derivatives in water, Φ can be around 0.04.[6] | High (often approaching 1.0)[7] | Strongly solvent-dependent; low in water, high in lipids. |
| Photostability | Moderate[8] | High[8] | Moderate |
| Environmental Sensitivity | High; fluorescence significantly decreases in aqueous solutions.[1][2] | Relatively insensitive to solvent polarity and pH.[7] | High; strong fluorescence enhancement in hydrophobic environments.[4][5] |
| Primary Applications | Labeling biopolymers, studying lipid and sterol transport.[1][2] | Labeling lipids, proteins, and other molecules for high-resolution imaging.[7][9] | Staining intracellular lipid droplets.[4][5] |
In-Depth Look at Applications and Limitations
This compound: The Environmentally Sensitive Reporter
The primary advantage of this compound lies in its responsivity. The fluorescence of the NBD group is highly sensitive to the polarity of its microenvironment, making it an excellent probe for studying changes in local hydrophobicity, such as the binding of a labeled molecule to a protein or its insertion into a lipid membrane.[1][2] This property is particularly valuable in assays for lipid transport and distribution, including the study of phospholipid flippases.[5][10]
However, this same sensitivity is also its main drawback. The significant quenching of NBD fluorescence in aqueous environments can lead to low signal-to-noise ratios in biological imaging applications.[1][2] Furthermore, its photostability is considered moderate, which can be a limiting factor in experiments requiring prolonged or intense light exposure.[8]
The Alternatives: BODIPY FL and Nile Red
BODIPY FL dyes are characterized by their high fluorescence quantum yields, which are often close to 1.0, and their excellent photostability.[7][8] Unlike NBD derivatives, their fluorescence is largely insensitive to the polarity of the solvent and pH, providing a more stable and robust signal for quantitative imaging.[7] This makes BODIPY FL a superior choice for applications where a bright and stable signal is paramount.
Nile Red is a highly solvatochromic dye, meaning its emission color is dependent on the polarity of the solvent.[11] It is particularly useful for the selective staining of intracellular lipid droplets, exhibiting strong yellow-gold fluorescence in these hydrophobic environments while remaining virtually non-fluorescent in aqueous cytoplasm.[4][5] This specificity makes it an excellent tool for studying lipid storage and metabolism.
Experimental Protocols
Labeling of Proteins with this compound
This protocol is adapted from a general method for labeling amino acids with NBD-Cl and can be applied to proteins with accessible primary amine groups.[2]
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound: Dissolve this compound, DCC, and NHS in a minimal amount of anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.1:1.1 (this compound:DCC:NHS).
-
Allow the activation reaction to proceed for 1-2 hours at room temperature in the dark.
-
Labeling Reaction: Add the activated this compound solution dropwise to the protein solution while gently stirring. The molar ratio of activated this compound to protein should be optimized for each specific protein but can typically range from 10:1 to 20:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Monitor the fractions for protein absorbance (e.g., at 280 nm) and NBD absorbance (at ~467 nm) to collect the labeled protein.
NBD-Lipid Uptake Assay to Monitor Flippase Activity
This protocol describes a common application of NBD-labeled lipids to study the activity of phospholipid flippases in mammalian cells.[10]
Materials:
-
Mammalian cells cultured on glass coverslips
-
NBD-labeled phospholipid (e.g., NBD-phosphatidylserine)
-
Labeling buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Labeling:
-
Wash the cells with labeling buffer.
-
Incubate the cells with the NBD-labeled phospholipid (typically 1-5 µM in labeling buffer) for a defined period (e.g., 2-5 minutes) at a low temperature (e.g., 4°C) to allow the probe to insert into the outer leaflet of the plasma membrane.
-
-
Washing: Wash the cells three times with ice-cold labeling buffer to remove excess probe.
-
Flippase Assay (Internalization):
-
Warm the cells to 37°C to initiate ATP-dependent flippase activity.
-
Incubate for various time points (e.g., 0, 5, 15, 30 minutes) to allow for the internalization of the NBD-lipid.
-
-
Back-Exchange:
-
To quantify the amount of internalized probe, remove the NBD-lipid remaining in the outer leaflet by incubating the cells with a solution of fatty acid-free BSA (typically 1% w/v in labeling buffer) for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold labeling buffer.
-
-
Imaging:
-
Mount the coverslips on a slide.
-
Image the cells using a confocal microscope with appropriate excitation (e.g., 488 nm laser line) and emission (e.g., 500-550 nm) settings. The fluorescence intensity inside the cells corresponds to the amount of internalized NBD-lipid.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for labeling a protein with this compound.
Caption: Experimental workflow for the NBD-lipid flippase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-FLD determination of NBD-cholesterol, its ester and other metabolites in cellular lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM [mdpi.com]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NBD-X Acid: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of NBD-X acid is critical for maintaining a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.
This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a fluorescent probe commonly used in biological research. Due to its chemical nature as a nitroaromatic carboxylic acid, specific procedures must be followed for its disposal to mitigate potential hazards. This document outlines the necessary steps for the safe handling and disposal of this compound, including waste from experimental protocols.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 294.27 g/mol | [1] |
| Appearance | Solid yellow | [1] |
| Solubility | DMSO | [1] |
| Excitation Wavelength | 467 nm | [1] |
| Emission Wavelength | 539 nm | [1] |
| Storage Conditions | Freeze (< -15 °C), Minimize light exposure | [1] |
Experimental Protocol: Safe Disposal of this compound Waste
The following protocol details the step-by-step procedure for the neutralization and disposal of this compound waste. This procedure is designed for small quantities of this compound typically used in a laboratory setting.
Materials:
-
This compound waste (in DMSO or other organic solvents)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene)
-
Glass beaker of appropriate size
-
Stir bar and stir plate
-
Designated hazardous waste container for organic solvent waste
-
Fume hood
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to minimize inhalation exposure to solvent vapors and any potential decomposition products.
-
Dilution (if necessary): If the this compound waste is highly concentrated, dilute it with additional solvent (e.g., DMSO) to reduce the concentration and control the rate of reaction during neutralization.
-
Neutralization:
-
Place the beaker containing the this compound waste on a stir plate and add a stir bar.
-
Slowly and carefully add the 5% sodium bicarbonate or sodium carbonate solution to the stirring this compound solution. The addition of a basic solution to an acid will cause an exothermic reaction and potentially the release of gas (carbon dioxide if carbonate is used). Add the base dropwise to control the reaction rate.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the basic solution until the pH of the waste solution is between 6.0 and 8.0.
-
-
Waste Collection:
-
Once the solution is neutralized, transfer it to a designated hazardous waste container for organic solvents.
-
Ensure the waste container is properly labeled with its contents, including "Neutralized this compound," the solvent used (e.g., "DMSO"), and the date.
-
-
Disposal of Empty Containers:
-
Rinse any empty containers that held this compound with a small amount of an appropriate solvent (e.g., DMSO or ethanol).
-
Collect the rinseate as hazardous waste and add it to the designated organic solvent waste container.
-
Once rinsed, the empty container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety and waste disposal guidelines. If you are unsure about any aspect of the disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Safeguarding Your Research: A Guide to Handling NBD-X Acid
Essential safety protocols and disposal guidelines for NBD-X acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a fluorescent probe that requires careful handling due to its potential hazards. While comprehensive toxicological data is limited, the Safety Data Sheet (SDS) indicates that it may be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[1] Adherence to strict safety protocols is therefore mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting OSHA or EN166 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | Protects against splashes and aerosols, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated. | Prevents skin contact, as this compound may be harmful upon absorption. Nitrile and neoprene offer good resistance to a range of chemicals. |
| Body Protection | A lab coat or a chemical-resistant apron must be worn. Long pants and closed-toe shoes are mandatory. | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is in proper working order. Gather all necessary equipment, including a calibrated scale, appropriate solvents, and labeled waste containers.
2. Handling:
-
Weighing: Carefully weigh the solid this compound within the fume hood to prevent the release of dust.
-
Dissolving: Add the solid to the desired solvent slowly and stir to dissolve. Be aware of any potential for splashing.
-
Use in Experiments: Conduct all experimental procedures involving this compound within the fume hood.
3. Cleanup:
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Personal Decontamination: After handling, remove gloves and any other contaminated PPE. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound waste") and the associated hazards.
-
Liquid Waste: All solutions containing this compound, as well as any solvent used for rinsing contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The container must be made of a material compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
Under no circumstances should this compound or its waste be disposed of down the drain. All waste streams containing this chemical are to be treated as hazardous waste.
-
Collection: Follow the waste segregation guidelines above to collect all waste generated.
-
Storage: Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.
By adhering to these safety and disposal protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
